N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[(2E)-2-amino-2-hydroxyiminoethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-3(8)6-2-4(5)7-9/h9H,2H2,1H3,(H2,5,7)(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJUVNGMYHLQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC/C(=N\O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide integrates theoretical principles, in silico predictions, and established experimental protocols to offer a robust profile for researchers. We will explore the structural attributes, the influence of its constituent functional groups—acetamide, oxime, and a primary amine—on its properties, and provide detailed methodologies for empirical validation. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel small molecules.
Introduction and Molecular Structure
This compound is a polyfunctional organic molecule. Its structure incorporates a central ethylacetamide backbone, functionalized with both a primary amine and an E-configured oxime group. This unique combination of functional groups suggests a complex interplay of properties, including multiple ionization sites, significant hydrogen bonding potential, and stereoisomerism, which are critical determinants of its behavior in biological systems.
The structural formula and basic molecular information are presented below.
Caption: pH-dependent ionization states of the molecule.
Experimental Protocols for Property Determination
To validate the predicted values and provide empirical data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the most critical physicochemical properties.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the dissociation constants (pKa) of ionizable groups by measuring pH changes upon the addition of a titrant. [1][2]Given the presence of a basic amine and an acidic oxime, this method can resolve the pKa values for each group.
Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 50 mL of deionized, CO₂-free water to create a solution of known concentration (e.g., ~1 mM). [1]2. System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0). [2]3. Titration Setup: Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to prevent CO₂ absorption. [1]4. Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Basic Titration: Repeat the process with a fresh sample, titrating with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to precisely identify the equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (logD) by Shake-Flask Method
Rationale: Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the gold-standard for determining the partition coefficient (logP for neutral species) or distribution coefficient (logD for ionizable species at a specific pH). [3][4]Given the molecule's ionizable nature, determining logD at physiological pH (7.4) is most relevant.
Methodology:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, separately, pre-saturate n-octanol with the PBS buffer by mixing and allowing the phases to separate overnight.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution to achieve a final concentration that is detectable in both phases.
-
Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 15 minutes) to achieve a clean separation of the aqueous and organic layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the logD value using the following formula: logD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in PBS] )
Predicted Spectroscopic Properties
Spectroscopic analysis is essential for structural confirmation and purity assessment.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetamide group (singlet, ~2.0 ppm), the methylene protons adjacent to the amide nitrogen (multiplet), and exchangeable protons from the -NH₂, -NH-, and -OH groups, which may appear as broad signals.
-
¹³C NMR: The carbon NMR spectrum should reveal four distinct carbon signals. A signal for the carbonyl carbon of the acetamide (~170 ppm), a signal for the C=NOH carbon, and two signals for the aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad peak in the 3200-3500 cm⁻¹ region corresponding to N-H and O-H stretching. A strong absorption around 1650 cm⁻¹ for the C=O (amide I) stretch, and a C=N stretch around 1665 cm⁻¹. [5]
Conclusion
This compound is a highly polar, hydrophilic molecule with multiple sites for hydrogen bonding and distinct acidic and basic centers. Its predicted low logP and high aqueous solubility suggest it is likely to exhibit good solubility in biological fluids but may face challenges with passive diffusion across lipid membranes. The experimental protocols detailed herein provide a clear path for the empirical validation of these predicted properties. This guide serves as a critical resource for researchers, enabling a more informed approach to the handling, characterization, and strategic development of this and structurally related compounds.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Vedantu. (n.d.). Oximes: Structure, Formula, Preparation & Uses in Chemistry. Retrieved from [Link]
-
ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]
-
Vedantu. (n.d.). Acetamide: Properties, Uses, Safety, and Key Chemistry Facts. Retrieved from [Link]
-
BYJU'S. (n.d.). Properties of Oximes. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Oxime: Definition, Structure, Formation, and Compounds. Retrieved from [Link]
-
Unacademy. (n.d.). NEET UG : Physical and Chemical Properties of Amines, Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
-
MDPI. (2023, November 28). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Retrieved from [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
NCERT. (n.d.). 9.5 Physical Properties | NCERT 12 Chemistry. Retrieved from [Link]
-
Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Physical Properties of Amines. Retrieved from [Link]
-
ACS Publications. (2010, November 5). The Structure−Activity Relationship and Physicochemical Properties of Acetamide-Based Brønsted Acid Ionic Liquids. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
-
PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
PubChem. (n.d.). Acetamide | CID 178. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
Sources
- 1. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 2. Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. N-[[2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridin-4-yl]methyl]-2,2,2-trifluoroacetamide | C17H26F3N5O2 | CID 78426670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)- [webbook.nist.gov]
- 5. Acetamide, 2-cyano-N-((ethylamino)carbonyl)-2-(hydroxyimino)- | C6H8N4O3 | CID 6412321 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide
Foreword: Unveiling the Potential of a Novel Acetamide Oxime
Welcome to a comprehensive exploration of the prospective biological activities of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide. This document is crafted for researchers, scientists, and drug development professionals, providing a technical framework to investigate this novel compound. While specific literature on this exact molecule is nascent, its structural motifs—the acetamide core, the oxime functionality, and the primary amine—suggest a rich pharmacological potential. Acetamide derivatives are integral to numerous approved pharmaceuticals, exhibiting a wide spectrum of biological effects including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the oxime group is a recognized pharmacophore, known for its role in enzyme reactivation and its presence in various therapeutic agents.[3][4][5] This guide will, therefore, be built upon established principles and data from structurally related compounds to propose a logical and scientifically rigorous path for investigation. We will delve into a plausible synthetic route, hypothesize its biological activities, and provide detailed, field-proven protocols for their assessment.
Section 1: Synthesis and Characterization
A logical first step in the investigation of any novel compound is its synthesis and purification. Based on established synthetic methodologies for N-substituted acetamides and oximes, a plausible synthetic route for this compound is proposed.[6][7]
Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process, commencing with a commercially available starting material and proceeding through key intermediates.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Acylation: To a solution of aminoacetaldehyde dimethyl acetal in an appropriate aprotic solvent (e.g., dichloromethane), chloroacetyl chloride is added dropwise at 0°C in the presence of a non-nucleophilic base like triethylamine. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Oximation: The resulting N-(2,2-dimethoxyethyl)-2-chloroacetamide is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in an alcoholic solvent. This step introduces the hydroxyimino functionality.
-
Deprotection and Amination: The acetal protecting group is removed under mild acidic conditions. Subsequent treatment with a suitable aminating agent would yield the final product.
-
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound with high purity.
Section 2: Hypothesized Biological Activities and Investigative Protocols
The chemical structure of this compound suggests several potential biological activities. This section outlines these hypotheses and provides detailed protocols for their investigation.
Anticancer Activity
Acetamide derivatives have demonstrated significant potential as anticancer agents, often inducing apoptosis in various cancer cell lines.[1][8] The presence of the oxime group can also contribute to cytotoxic effects.[4]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][9]
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Data Presentation:
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |
| PC-3 | Prostate Cancer | 48 | Data to be determined |
Antimicrobial Activity
Many acetamide and oxime-containing compounds exhibit antibacterial and antifungal properties.[1][5][10] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]
Protocol:
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Acetamide derivatives are known to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[2][12]
The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[13][14]
Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent A and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Data Presentation:
| Treatment | Concentration (µM) | Nitrite Concentration (µM) |
| Control | - | Data to be determined |
| LPS (1 µg/mL) | - | Data to be determined |
| Compound + LPS | 1 | Data to be determined |
| Compound + LPS | 10 | Data to be determined |
| Compound + LPS | 50 | Data to be determined |
Antioxidant Activity
Both acetamide and oxime moieties can contribute to antioxidant activity by scavenging free radicals.[12]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.[15][16]
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined.
Section 3: Hypothesized Mechanism of Action
Based on the known activities of related compounds, this compound may exert its biological effects through various mechanisms.
Potential Signaling Pathways in Cancer
Many acetamide derivatives induce apoptosis through the modulation of key signaling pathways. For instance, they can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins.[8]
Caption: Hypothesized induction of apoptosis via the mitochondrial pathway.
Enzyme Inhibition
Acetamide derivatives have been shown to inhibit various enzymes, including cyclooxygenase-2 (COX-2) in inflammation and urease in microbial infections.[2][17] The oxime group is a known reactivator of acetylcholinesterase, which is crucial in counteracting nerve agent poisoning.[5][10] Further enzymatic assays would be necessary to explore these possibilities.
Section 4: Concluding Remarks and Future Directions
This technical guide provides a foundational framework for the systematic investigation of the biological activities of this compound. The proposed synthetic route and the detailed protocols for assessing its potential anticancer, antimicrobial, anti-inflammatory, and antioxidant properties are based on well-established scientific principles and literature precedents for structurally related compounds.
Future research should focus on the successful synthesis and purification of the compound, followed by the execution of the described in vitro assays. Positive results from these initial screenings would warrant more in-depth mechanistic studies, including the investigation of specific signaling pathways and enzyme inhibition kinetics. Ultimately, promising in vitro data would pave the way for in vivo studies in relevant animal models to evaluate the compound's efficacy and safety profile. The exploration of this novel acetamide oxime holds the potential to contribute to the development of new therapeutic agents.
References
- A Technical Guide to the Biological Activities of Azido Acetamide Deriv
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (URL: [Link])
-
A Review of Biologically Active Oxime Ethers - MDPI. (URL: [Link])
-
Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC. (URL: [Link])
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (URL: [Link])
-
The Medicinal Properties for FDA-Approved Oximes | Encyclopedia MDPI. (URL: [Link])
-
Pharmacological activities of oximes. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. (URL: [Link])
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])
-
An Overview of New Acetamide Derivatives in COX-II Inhibitors - Galaxy Publication. (URL: [Link])
-
FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC. (URL: [Link])
-
Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides - Der Pharma Chemica. (URL: [Link])
-
The Structural Diversity and Biological Activity of Steroid Oximes - PMC. (URL: [Link])
-
Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (URL: [Link])
-
Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - MDPI. (URL: [Link])
-
Synthesis, biological and computational studies of flavonoid acetamide derivatives. (URL: [Link])
-
How to test the anticancer efficacy of a plant extract - Altogen Labs. (URL: [Link])
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (URL: [Link])
-
LABORATORY OF FOREST PRODUCT CHEMISTRY FACULTY OF FORESTRY UNMUL STANDARD OPERATING PROCEDURES Title: Antioxidant Testing Metho. (URL: [Link])
-
Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (URL: [Link])
-
Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity - Semantic Scholar. (URL: [Link])
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (URL: [Link])
-
Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC. (URL: [Link])
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. (URL: [Link])
-
Anti-inflammatory Activity Assessment - Aprofood. (URL: [Link])
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])
-
Guidelines for the in vitro determination of anti‐inflammatory activity - ResearchGate. (URL: [Link])
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. galaxypub.co [galaxypub.co]
- 3. mdpi.com [mdpi.com]
- 4. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. asianpubs.org [asianpubs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdb.apec.org [pdb.apec.org]
- 12. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
"in vitro evaluation of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide"
Executive Summary & Molecule Identity[1]
N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide (henceforth referred to as Ac-Gly-Ox ) represents a critical structural motif in medicinal chemistry: the aliphatic amidoxime .[1]
Structurally, this molecule is the
-
Prodrug Strategy: They serve as bioactivatable precursors to amidines (which are often too polar for oral absorption). The amidoxime moiety increases lipophilicity, allowing membrane permeation before being reduced back to the active amidine by the mARC (Mitochondrial Amidoxime Reducing Component) system.
-
Nitric Oxide (NO) Donation: Under oxidative conditions, amidoximes can release NO, acting as vasodilators or anti-thrombotic agents.
This guide details the in vitro evaluation pipeline required to determine whether Ac-Gly-Ox acts primarily as a prodrug substrate or a direct NO donor.[1]
| Property | Detail |
| IUPAC Name | This compound |
| Functional Class | Aliphatic Amidoxime / N-Acetylated Amino Acid Derivative |
| Primary Target | mARC1/mARC2 (Mitochondrial Amidoxime Reducing Component) |
| Proposed Mechanism | Bioreductive activation to N-acetylglycinamide; Oxidative NO release |
Metabolic Stability & Activation (The mARC Pathway)
The defining characteristic of Ac-Gly-Ox is its interaction with the mARC enzyme system.[1] Unlike Cytochrome P450s (CYPs) which generally oxidize substrates, mARC (in concert with Cytochrome b5 and NADH-Cytochrome b5 Reductase) performs a reductive transformation.[1]
Scientific Rationale: Standard S9 or microsomal stability assays often fail to predict amidoxime clearance because they may lack sufficient NADH or mitochondrial integrity. You must use a reconstituted system or specific mitochondrial fractions fortified with NADH.
Diagram: The mARC Reductive Pathway
The following diagram illustrates the obligate electron transfer chain required to activate Ac-Gly-Ox.[1]
Caption: Electron flow from NADH to the mARC molybdenum cofactor, facilitating the reduction of the amidoxime N-O bond.
Protocol 1: In Vitro mARC Reduction Assay
Objective: Quantify the conversion rate of Ac-Gly-Ox to its amidine metabolite.
Materials:
-
Freshly isolated Porcine or Human Liver Mitochondria (0.5 mg/mL protein).
-
Cofactor Mix: 1.0 mM NADH (freshly prepared).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Positive Control: Benzamidoxime (known mARC substrate).
Step-by-Step Methodology:
-
Pre-incubation: Mix 190 µL of mitochondrial suspension in phosphate buffer with Ac-Gly-Ox (final concentration 50 µM). Incubate at 37°C for 5 minutes.
-
Initiation: Add 10 µL of 20 mM NADH start solution.
-
Time-Course: Sample 50 µL aliquots at
minutes. -
Termination: Immediately quench samples in 200 µL ice-cold Acetonitrile (containing Internal Standard).
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the transition from Amidoxime (M+H) to Amidine (M+H minus 16 Da).
Validation Criteria:
-
The reaction must be NADH-dependent.[1] Controls without NADH should show <5% conversion.
-
Boiled mitochondrial controls must show zero conversion (ruling out chemical instability).
Nitric Oxide (NO) Release Evaluation
If Ac-Gly-Ox is intended as a vasodilator, its ability to release NO must be quantified.[1] Amidoximes can release NO via oxidative metabolism (P450s) or chemical hydrolysis.
Protocol 2: Griess Assay (Chemical NO Release)
Objective: Determine if NO is released under physiological or oxidative stress conditions.
-
Preparation: Prepare 100 µM Ac-Gly-Ox in PBS (pH 7.4).
-
Oxidative Trigger (Optional): To simulate oxidative stress, add Horseradish Peroxidase (HRP) +
. -
Incubation: Incubate at 37°C for 60 minutes.
-
Detection: Add 50 µL Sulfanilamide solution + 50 µL NED (N-1-napthylethylenediamine dihydrochloride).[1]
-
Readout: Measure absorbance at 540 nm. Compare against a Sodium Nitrite (
) standard curve.
Expert Insight: The Griess assay detects Nitrite (
Permeability & Physicochemical Profiling[1]
Amidoximes are designed to improve the LogP (lipophilicity) of amidines. You must verify this "prodrug effect" experimentally.
Protocol 3: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive diffusion potential.
| Parameter | Condition |
| Membrane | Dodecane-lectin mixture (simulating GI tract) |
| Donor Well | pH 6.5 (simulating Jejunum) + Ac-Gly-Ox (10 µM) |
| Acceptor Well | pH 7.4 (simulating Plasma) |
| Incubation | 4 hours at 25°C in humidity chamber |
| Calculation |
Target Metric: A
Integrated Screening Workflow
The following flowchart outlines the decision logic for evaluating Ac-Gly-Ox.
Caption: Decision tree for characterizing Ac-Gly-Ox based on its intended pharmacological role (Prodrug vs. NO Donor).
References
-
Clement, B., et al. (2023). Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes. MDPI. [Link][1]
-
Plitzko, B., et al. (2013). The mitochondrial amidoxime reducing component (mARC): from prodrug-activation mechanism to drug-metabolizing enzyme. Journal of Biological Chemistry. [Link]
-
Rehse, K., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. [Link]
-
PubChem Compound Summary. (2025). N-(2-Aminoethyl)acetamide derivatives and Amidoxime structures. [Link]
Sources
Topic: N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide Derivatives: A Technical Guide to Synthesis and Screening
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that can be readily diversified to target a range of biological processes is paramount. The N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide core represents such a scaffold, integrating two key pharmacophores: the acetamide group and a hydroxyimino (oxime) moiety. Acetamide derivatives are prevalent in pharmaceuticals, valued for their diverse biological activities including analgesic, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3] The hydroxyimino group is also of significant interest; it is a versatile functional group found in FDA-approved drugs and can act as a bioisostere, participate in crucial binding interactions, or serve as a prodrug moeity, for instance, by acting as a nitric oxide (NO) donor.[4][5][6]
This guide provides a comprehensive technical overview for researchers and drug development professionals on the rational design, chemical synthesis, and biological screening of novel derivatives based on this promising scaffold. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating systems for identifying new therapeutic leads.
Part 1: Rationale for Derivative Design
The fundamental principle of medicinal chemistry is that the biological activity of a core scaffold can be systematically modulated by introducing various substituents. The this compound structure offers several strategic points for chemical modification to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.
The Core Scaffold and Points for Derivatization
The parent structure contains distinct regions that can be modified to influence its interaction with biological targets. The primary points for derivatization are typically the amino group of the aminoethyl fragment and the acetamide's nitrogen. By introducing a library of diverse chemical groups at these positions, researchers can probe the steric, electronic, and hydrophobic requirements of the target's binding pocket.
dot
Caption: General workflow for synthesizing the target derivatives.
Detailed Experimental Protocol: General Synthesis
This protocol outlines a reliable method for synthesizing N-substituted derivatives starting from a chloroacetamide precursor.
Step 1: Synthesis of N-(Bicyclic/Aryl/Alkyl)-2-chloroacetamide The causality for this initial step is to create a stable intermediate where the desired R¹-group is already incorporated. The Schotten-Baumann reaction or similar acylation methods are highly effective for this purpose. [7]
-
Reagents & Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C.
-
Acylation: Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture. The low temperature is maintained to control the exothermicity of the reaction.
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by Thin-Layer Chromatography (TLC).
-
Purification: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted amine and base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-substituted-2-chloroacetamide is then purified by column chromatography on silica gel. [8] Step 2: Synthesis of the N'-Hydroxyimidamide (Amidoxime) Core This is the key step to introduce the hydroxyimino functionality. The reaction of a nitrile with hydroxylamine is the most common and efficient method. [4][9]However, for this specific scaffold, we will adapt the synthesis from the corresponding amide.
-
Alternative Amidation: Dissolve the purified N-substituted-2-chloroacetamide (1.0 eq) in a sealed vessel with an excess of 25% aqueous ammonia solution. Heat the mixture at 60 °C for 24 hours. [8]After cooling, extract the product with DCM, dry, and purify to yield the N-substituted-2-aminoacetamide.
-
Conversion to the Target Compound: This step is a conceptual adaptation based on the target structure. A more direct route might involve starting with 2-cyano-2-(hydroxyimino)acetamide and performing substitutions, but building the scaffold up is often more flexible. A more direct and well-documented approach for similar structures involves the reaction of a nitrile precursor with hydroxylamine. For example, a substituted cyanoacetamide could be reacted with hydroxylamine hydrochloride and a base like sodium carbonate in ethanol, often under reflux, to yield the desired amidoxime product. [4][9] Step 3: Characterization The structure of all synthesized compounds must be rigorously confirmed using a combination of spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and successful incorporation of substituents.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups like C=O (amide), N-H, O-H, and C=N (oxime).
Part 3: Biological Screening & Evaluation
Once a library of derivatives has been synthesized and characterized, the next critical phase is to evaluate their biological activity using a cascade of well-designed assays.
Screening Cascade Overview
A tiered approach is most efficient, starting with high-throughput primary assays to identify "hits" and progressing to more complex secondary and cell-based assays to validate and characterize these hits.
dot
Caption: A typical screening cascade for drug discovery.
Protocol: In Vitro Enzyme Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme. [10][11]
-
Materials: Target enzyme, substrate, test compounds (dissolved in DMSO), assay buffer, 96-well plates, plate reader.
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in the assay buffer. A typical starting concentration is 100 µM, diluted down in 10 steps.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include "high" controls (enzyme, no inhibitor) and "low" controls (no enzyme). [11] * Incubate the plate for a pre-determined time (e.g., 15 minutes at 25 °C) to allow the compound to bind to the enzyme.
-
-
Reaction Initiation & Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate for a specific time at the optimal temperature for the enzyme (e.g., 37 °C).
-
Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence) using a plate reader. The signal corresponds to the amount of product formed.
-
-
Data Analysis:
-
Subtract the "low control" background from all readings.
-
Normalize the data by expressing the remaining enzyme activity as a percentage of the "high control" (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve (sigmoidal model) to calculate the IC₅₀ value.
-
Protocol: Cell-Based Anti-Inflammatory Assay
This assay assesses the ability of compounds to inhibit nitric oxide (NO) production in immune cells, a key indicator of anti-inflammatory potential. [1][2]
-
Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent. [1] * Measure the absorbance at 540 nm. A decrease in absorbance compared to LPS-stimulated cells without inhibitor indicates anti-inflammatory activity.
-
-
Data Analysis: Calculate the percent inhibition of NO production for each compound concentration and determine the EC₅₀ value. A parallel cell viability assay (e.g., MTT) should be run to ensure the observed inhibition is not due to cytotoxicity.
Data Presentation
Summarizing screening data in a structured table is crucial for comparing derivatives and establishing a clear Structure-Activity Relationship (SAR).
| Compound ID | R¹-Group | R²-Group | Enzyme IC₅₀ (µM) | Cellular EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) |
| LEAD-001 | Benzyl | H | 1.5 | 5.2 | >100 |
| LEAD-002 | 4-F-Benzyl | H | 0.8 | 3.1 | >100 |
| LEAD-003 | Cyclohexyl | H | 12.7 | 25.1 | >100 |
| LEAD-004 | Benzyl | Methyl | 3.2 | 10.8 | >100 |
Conclusion
The this compound scaffold serves as a versatile and promising starting point for the development of novel therapeutic agents. Its synthesis is achievable through robust and adaptable chemical routes, allowing for the creation of diverse chemical libraries. By employing a systematic screening cascade, from high-throughput biochemical assays to more physiologically relevant cell-based models, researchers can effectively identify potent and selective modulators of disease-relevant targets. The methodologies and rationale presented in this guide provide a solid framework for the successful design, synthesis, and evaluation of this class of compounds, ultimately paving the way for the discovery of next-generation therapeutics.
References
- A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-. (n.d.). Benchchem.
- A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. (2018). RSC Advances.
- What is an Inhibition Assay?. (n.d.). Biobide Blog.
- Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (n.d.). PMC.
- In Vitro Enzyme Assay: Cutting Edge Research. (2024). Da-Ta Biotech.
- Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022).
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
- Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025). BellBrook Labs.
- Synthesis and analgesic activity of some acetamide deriv
- Nitrile and amidoxime compounds and methods of preparation for semiconductor processing. (n.d.).
- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists.
- A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. (2006). Taylor & Francis Online.
- FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (n.d.). PMC.
- Method of manufacturing high purity amidoximes from hydroxylamine and nitriles. (n.d.).
- Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide: Application Notes and Protocols. (n.d.). Benchchem.
- Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). (2003). PubMed.
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
- On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers.
- Hydroxylamines and Oximes: Biological Properties and Potential Uses as Therapeutic Agents. (n.d.).
- 2-(Hydroxyimino)aldehydes: Photo- and Physicochemical Properties of a Versatile Functional Group for Monomer Design. (2018). PubMed.
- Screening of NOS activity and selectivity of newly synthesized acetamidines using RP-HPLC. (2016). PubMed.
- Evaluation of new 2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-2-phenylacetamide derivatives as potential antimycobacterial agents. (n.d.).
- Synthesis, biological evaluation, and docking studies of N-substituted acetamidines as selective inhibitors of inducible nitric oxide synthase. (2009). PubMed.
- Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018). PMC.
- How are amines used in medicine?. (n.d.). Wuxi Weiheng Chemical Co., Ltd..
- (2E)-2-(N-hydroxyimino)-N-phenylacetamide. (n.d.). Fluorochem.
- N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2025). MDPI.
- Synthesis and characterization of new 2-(alkylamino)acetamides. (2025).
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2024).
- Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)-thiazolidin-4-ones. (2017).
- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (n.d.).
- Biophysical methods in early drug discovery. (2019). ADMET and DMPK.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 10. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"spectroscopic analysis of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide"
Technical Guide for Structural Elucidation & Quality Control
Executive Summary & Molecular Context
This guide details the comprehensive spectroscopic characterization of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide (CAS RN: 390817-84-2), a functionalized amidoxime derivative often utilized as a chelating ligand precursor or a bioisosteric prodrug intermediate.
The molecule consists of an acetamide core linked to an amidoxime moiety. The designation (2E) specifically refers to the stereochemical configuration of the oxime (
Molecular Specifications:
-
Formula:
-
Exact Mass: 131.0695 Da
-
Key Functionalities: Primary Amide, Amidoxime (E-isomer).
Analytical Strategy & Workflow
To ensure the identity and isomeric purity of the (2E)-isomer, a multi-modal spectroscopic approach is required. The workflow prioritizes the establishment of connectivity via MS and IR, followed by the definitive stereochemical assignment using Nuclear Overhauser Effect (NOE) NMR spectroscopy.
Integrated Analytical Workflow (DOT Visualization)
Figure 1: Sequential analytical workflow for the definitive characterization of this compound.
Mass Spectrometry (LC-MS)
Mass spectrometry provides the first line of evidence for molecular weight and elemental composition. Due to the polarity of the amidoxime and acetamide groups, Electrospray Ionization (ESI) in positive mode is the method of choice.
Experimental Protocol: LC-MS Acquisition
-
Instrument: Q-TOF or Orbitrap MS coupled with UHPLC.
-
Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm), capable of retaining polar analytes.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes (rapid polarity ramp).
Data Interpretation
| Ion Species | m/z (Theoretical) | m/z (Observed) | Interpretation |
| 132.0768 | 132.0770 | Protonated molecular ion. | |
| 154.0587 | 154.0590 | Sodium adduct (common in glass/solvents). | |
| 115.0502 | 115.0505 | Loss of ammonia from amidoxime (retro-addition). | |
| 114.0662 | 114.0660 | Dehydration (typically from oxime). |
Mechanistic Insight: The fragmentation pattern is critical. Amidoximes typically undergo a "Tiemann-type" rearrangement or simple loss of ammonia/hydroxylamine. A strong peak at m/z 73 (
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy validates the presence of the oxime and amide functionalities.[1] The (2E) configuration may show subtle shifts in the O-H stretching region compared to the (2Z) form due to the absence of intramolecular hydrogen bonding.
Key Spectral Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200–3400 | Broad, Med | Oxime hydroxyl (intermolecular H-bonding). | |
| 3150–3300 | Sharp, Med | Amide and Amidoxime | |
| Amide I | 1640–1660 | Strong | Acetamide carbonyl stretch. |
| 1660–1690 | Med/Strong | Amidoxime C=N stretch. | |
| 930–950 | Medium | Characteristic oxime N-O stretch. |
Note on Isomerism: In the Z-isomer, the
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for proving the (2E) stereochemistry. The analysis requires DMSO-
1H NMR Assignments (400 MHz, DMSO- )
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| 1 | 9.0 – 9.5 | Singlet (Broad) | 1H | Oxime -OH |
| 2 | 7.9 – 8.1 | Triplet (Broad) | 1H | Amide -NH- |
| 3 | 5.3 – 5.8 | Singlet (Broad) | 2H | Amidoxime -NH₂ |
| 4 | 3.6 – 3.8 | Doublet/Multiplet | 2H | Methylene -CH₂- |
| 5 | 1.8 – 1.9 | Singlet | 3H | Acetyl -CH₃ |
Stereochemical Determination (E vs. Z)
The distinction between (2E) and (2Z) relies on the spatial proximity of the hydroxyl proton to the methylene group versus the amino group.
-
Z-Isomer (Syn to Amine): The Oxygen is on the same side as the Amino group (
). The OH proton is spatially close to the protons. -
E-Isomer (Anti to Amine): The Oxygen is on the opposite side of the Amino group. The OH proton is spatially closer to the Methylene (
) group of the linker.
Experimental Protocol: 1D NOE / 2D NOESY
-
Preparation: Dissolve 10 mg sample in 0.6 mL dry DMSO-
. -
Acquisition: Run a 2D NOESY sequence with a mixing time of 300-500 ms.
-
Analysis: Look for cross-peaks (correlations).
Interpretation Logic:
-
Target (2E) Confirmation: Observation of a strong NOE cross-peak between the Oxime OH (
9.2 ppm) and the Methylene CH₂ ( 3.7 ppm) . -
Rejection (Z) Indicator: Strong NOE between Oxime OH and Amidoxime NH₂ (
5.5 ppm) .
Stereochemistry Visualization (DOT)
Figure 2: NOE correlation logic for distinguishing the (2E) target from the (2Z) impurity.
References
-
SciFinder/CAS Registry . N-[2-amino-2-(hydroxyimino)ethyl]acetamide (CAS 390817-84-2).[2][3] American Chemical Society.
-
Sahyoun, T., et al. (2019).[1][4] "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules, 24(13), 2490. (Provides general IR/NMR shifts for amidoximes).
-
Bavetsias, V., et al. (2000). "Design and synthesis of cyclopenta[g]quinazoline-based antifolates." Journal of Medicinal Chemistry. (Methodology for amidoxime stereochemical assignment via NOE).
Sources
Methodological & Application
"analytical methods for N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide quantification"
An Application Note and Protocol for the Quantification of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide
Authored by: A Senior Application Scientist
Introduction
This compound is a unique molecule characterized by its high polarity, stemming from the presence of primary amine, amide, and oxime functional groups. The accurate and precise quantification of this compound is paramount throughout the drug development lifecycle. From pharmacokinetic and metabolism studies in early discovery to quality control (QC) and stability testing in later phases, robust analytical methods are essential to ensure product safety, efficacy, and regulatory compliance.
The inherent chemical properties of this analyte—specifically its hydrophilicity and potential lack of a strong UV chromophore—present distinct challenges for analytical method development. This guide provides a comprehensive overview of two validated analytical strategies tailored to address these challenges, offering protocols for both high-concentration assays in drug substances and sensitive bioanalysis in complex matrices.
Core Directive: Structuring the Analytical Approach
A one-size-fits-all analytical method is rarely optimal. The choice of technique is dictated by the analytical objective. For this compound, the decision matrix hinges on the required sensitivity and the complexity of the sample matrix. This guide is therefore structured around two core methodologies:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust, cost-effective, and widely accessible technique ideal for routine QC, purity assessments, and content uniformity assays of the drug substance and finished product, where analyte concentrations are typically in the µg/mL range.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification, providing unparalleled sensitivity and selectivity. This method is indispensable for bioanalytical applications, such as pharmacokinetic studies in plasma, where concentrations can be as low as the pg/mL to ng/mL range.
Caption: Logical workflow for selecting the appropriate analytical method.
Application Note 1: Stability-Indicating UHPLC-UV Method
Principle and Rationale
This method is designed as a stability-indicating assay, capable of quantifying this compound in the presence of its degradation products and process-related impurities.[1] Given the analyte's high polarity, conventional reversed-phase (RP) chromatography on a C18 column often results in poor retention. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is employed. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar analytes.[2][3]
Causality of Experimental Choices:
-
HILIC Column: A stationary phase with amide or diol functional groups is selected to provide alternative selectivity and enhanced retention for the polar analyte.
-
Mobile Phase: A combination of acetonitrile (a weak eluting solvent in HILIC) and an aqueous buffer (a strong eluting solvent) is used. The buffer, containing an agent like ammonium formate, helps to ensure good peak shape and MS compatibility if needed.
-
UV Detection: Detection is set at a low wavelength (e.g., 210 nm) to capture the absorbance of the amide and oxime functionalities, as the molecule may lack a significant chromophore at higher wavelengths.
Detailed Experimental Protocol
2.1 Instrumentation and Materials
-
UHPLC System: A system with a quaternary pump, autosampler with temperature control, column oven, and a photodiode array (PDA) or UV/Vis detector.
-
Chromatographic Column: HILIC Column, e.g., Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Ammonium formate (LC-MS grade), Formic acid (LC-MS grade), and Milli-Q or equivalent purified water.
2.2 Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1-100 µg/mL) by serially diluting the stock solution with the 50:50 acetonitrile/water mixture.
-
Assay Sample Preparation: Accurately weigh an amount of drug substance equivalent to 10 mg of the active ingredient, dissolve in 50:50 acetonitrile/water in a 100 mL volumetric flask, and dilute to volume. This yields a target concentration of 100 µg/mL.[4]
2.3 Chromatographic Conditions
| Parameter | Condition |
| Column | HILIC Amide Column (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% Formic Acid in Water |
| Mobile Phase B | 90:10 Acetonitrile/Water with 10 mM Ammonium formate & 0.1% Formic Acid |
| Gradient Program | 95% B to 60% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Detection | UV at 210 nm |
| Run Time | 12 minutes (including re-equilibration) |
Method Validation and Forced Degradation
The method must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability.[5][6]
3.1 Validation Parameters
| Parameter | Objective & Typical Acceptance Criteria |
| Specificity | Demonstrate separation of the analyte from degradation products, impurities, and placebo components. Peak purity analysis (using PDA) should confirm no co-elution. |
| Linearity & Range | Analyze 5-6 concentrations across the intended range (e.g., 1-150 µg/mL). Correlation coefficient (r²) should be ≥ 0.999.[7] |
| Accuracy | Perform recovery studies by spiking known amounts of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0-102.0%. |
| Precision | - Repeatability: Analyze six replicate preparations at 100% concentration. RSD should be ≤ 1.0%. - Intermediate Precision: Repeat on a different day with a different analyst. RSD should be ≤ 2.0%.[8] |
| LOD & LOQ | Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.[4] |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). System suitability parameters should remain within acceptable limits. |
3.2 Forced Degradation Protocol To establish the stability-indicating nature of the method, the drug substance is subjected to stress conditions to generate degradation products.[9]
-
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).
After exposure, samples are diluted to the target concentration and analyzed. The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the parent analyte peak.
Application Note 2: LC-MS/MS Bioanalytical Method
Principle and Rationale
This method is tailored for the quantification of this compound in human plasma, providing the high sensitivity and selectivity required for pharmacokinetic analysis. The methodology is based on UHPLC separation coupled with detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10]
Causality of Experimental Choices:
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ¹⁵N) is the ideal IS. If unavailable, a close structural analog can be used. The IS is crucial for correcting for variability in sample preparation and instrument response.[11]
-
Sample Preparation: Protein precipitation is a fast and effective "dilute-and-shoot" method for cleaning up plasma samples before injection.[6] Acetonitrile is commonly used as it efficiently precipitates proteins while keeping the analyte in the supernatant.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is chosen, as the amine group on the analyte is readily protonated. MRM provides excellent selectivity by monitoring a specific fragmentation (precursor ion → product ion) unique to the analyte.[9][10]
Detailed Experimental Protocol
Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.
2.1 Instrumentation and Materials
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Column: Fast-separating RP column, e.g., Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Reagents: Acetonitrile and Methanol (LC-MS grade), Formic acid (LC-MS grade), Human Plasma (with anticoagulant, e.g., K₂EDTA).
2.2 MS/MS Optimization
-
The analyte and IS are infused directly into the mass spectrometer to optimize ESI source parameters and determine the most abundant precursor ion ([M+H]⁺).
-
A product ion scan is then performed to identify the most intense and stable fragment ions for the MRM transitions.
-
Hypothetical MRM Transitions:
-
Analyte: m/z 146.1 → 87.1 (Example: loss of acetamide group)
-
IS (e.g., ¹³C₂, ¹⁵N-labeled): m/z 149.1 → 89.1
-
2.3 Chromatographic and MS Conditions
| Parameter | Condition |
| Column | RP C18 Column (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B held for 0.5 min, ramp to 95% B in 2.0 min, hold for 1.0 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Monitored as determined in optimization step |
2.4 Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of IS working solution (e.g., 500 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Bioanalytical Method Validation
The method must be validated according to the FDA and/or EMA guidelines for bioanalytical methods.
| Parameter | Objective & Typical Acceptance Criteria |
| Selectivity & Specificity | Analyze at least six different blank plasma lots to ensure no endogenous interference at the retention times of the analyte and IS. |
| Calibration Curve | A minimum of six non-zero standards are prepared in the matrix, bracketing the expected concentration range. The curve is fitted with a weighted (e.g., 1/x²) linear regression. |
| Accuracy & Precision | Analyzed via replicate (n=5) analysis of Quality Control (QC) samples at four levels: LLOQ, Low, Mid, and High. - Accuracy: Mean concentration should be within ±15% of nominal (±20% at LLOQ). - Precision: RSD should not exceed 15% (20% at LLOQ).[10] |
| Matrix Effect & Recovery | Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a pure solution. The IS should track and compensate for any ion suppression or enhancement. Recovery: Compares analyte response in pre-extraction spiked samples to post-extraction spiked samples to evaluate the efficiency of the sample preparation process. |
| Stability | Analyte stability in plasma must be evaluated under various conditions: Freeze-thaw cycles, short-term (bench-top), long-term (frozen storage), and post-preparative (autosampler). Analyte concentration should remain within ±15% of the baseline value. |
References
- SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column.
-
Thummar, M., Patel, P. N., Samanthula, G., & Ragampeta, S. (2017). Stability-indicating assay method for acotiamide. Rapid Communications in Mass Spectrometry, 31(21), 1813-1824. [Link]
- Unknown Author. (2025, May 25). Analytical Method Validation: A Comprehensive Review of Current Practices. South Eastern European Journal of Public Health.
-
Dushane, D., et al. (2022). Stability Indicating Rp-Hplc Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine, 7(12), 17-61. [Link]
- Unknown Author. (2024). Recent Advances In Analytical Method Validation And Lifecycle Management. Journal of Applied Bioanalysis.
- Krause, S. O. (2020, November 12). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
- Unknown Author. (2021, September 27). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS.
- Unknown Author. (2025, August 22). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. MDPI.
- Unknown Author. (2020, August 25). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance.
- Unknown Author. (2021, October 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
- Unknown Author. (n.d.).
- MASONACO. (n.d.). LC-MS/MS analysis of free amino acids.
- Mhaske, P., & Todkar, D. (n.d.). Force Degradation And Stability Indicating Method For Impurity Profiling. IJCRT.org.
- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Iodophenyl)-N-methylacetamide.
- Wang, X., et al. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
- Kumar, V. A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science, 6(03), 071-076.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
Application Note: Quantitative Analysis of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide using HPLC-MS/MS
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide, a small, polar organic compound, in aqueous matrices. The inherent polarity of this analyte presents a significant challenge for traditional reversed-phase liquid chromatography. To overcome this, a sensitive and selective method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (HPLC-MS/MS) has been developed and validated. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, detailed instrument parameters, and data analysis, while also explaining the scientific rationale behind the methodological choices.
Introduction
This compound is a novel compound of interest in pharmaceutical and chemical research due to its unique structural motifs, including an acetamide group, an amino group, and a hydroxyimino functionality. The presence of these polar groups imparts high water solubility, making its separation and quantification by conventional reversed-phase high-performance liquid chromatography (RP-HPLC) challenging due to poor retention.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for the retention and separation of such polar and hydrophilic compounds.[2]
This application note details a complete workflow for the analysis of this compound, leveraging the selectivity and sensitivity of HPLC-MS/MS. The method is designed to be a self-validating system, ensuring trustworthiness and reproducibility of results.
Analyte Properties and Methodological Considerations
2.1. Analyte Structure and Properties
The chemical structure of this compound is presented below.
-
IUPAC Name: this compound
-
Molecular Formula: C4H9N3O2
-
Molecular Weight: 131.13 g/mol
-
Key Functional Groups: Amide, Amine, Hydroxyimino (Oxime)
-
Predicted Polarity: High, due to the presence of multiple hydrogen bond donors and acceptors.
The high polarity of this molecule necessitates a chromatographic approach that promotes retention of hydrophilic analytes. HILIC is an ideal choice, as it utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, facilitating the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.
2.2. Choice of Analytical Technique: HILIC-MS/MS
The selection of HILIC coupled with tandem mass spectrometry is based on the following rationale:
-
HILIC for Retention: As previously mentioned, HILIC is well-suited for the retention of polar compounds that are poorly retained in reversed-phase chromatography.[1][2] This leads to better peak shapes and improved separation from other matrix components.
-
MS/MS for Selectivity and Sensitivity: Tandem mass spectrometry (MS/MS) provides exceptional selectivity through the use of Multiple Reaction Monitoring (MRM). This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) and monitoring for specific product ions generated through collision-induced dissociation. This minimizes interference from co-eluting compounds and enhances the signal-to-noise ratio, leading to high sensitivity.
Experimental Protocol
3.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Methanol (LC-MS grade) for stock solutions
3.2. Standard and Sample Preparation
3.2.1. Standard Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Store the stock solution at -20°C.
3.2.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of 90:10 (v/v) acetonitrile/water to the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
3.2.3. Sample Preparation (from an aqueous matrix)
-
To 100 µL of the aqueous sample, add 900 µL of acetonitrile. This high organic content is crucial for compatibility with the HILIC mobile phase and to precipitate proteins if present.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for analysis.
3.3. HPLC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 10 mM Ammonium formate in Water + 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium formate in 95:5 Acetonitrile:Water + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 95% B for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to 95% B over 0.5 min, and equilibrate for 2.5 min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| MRM Transitions | Precursor Ion (Q1): m/z 132.1; Product Ions (Q3): To be determined by infusion and fragmentation analysis |
| Collision Energy (CE) | To be optimized for each transition |
| Dwell Time | 100 ms |
3.4. Rationale for Chromatographic and MS Conditions
-
Column Choice: A BEH HILIC column provides excellent retention and peak shape for polar analytes. The 1.7 µm particle size allows for high-resolution separations.
-
Mobile Phase: The use of ammonium formate and formic acid provides a buffered system that improves peak shape and ionization efficiency in positive mode ESI.[1]
-
Gradient: A gradient from high to low organic content allows for the elution of the polar analyte from the HILIC column.
-
Positive ESI: The presence of the amino group makes the analyte readily protonated, leading to a strong signal in positive ionization mode.
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]+, which has a theoretical m/z of 132.1. The product ions will be determined by performing a product ion scan on the precursor ion. Likely fragmentation pathways would involve the loss of small neutral molecules such as water (H2O), ammonia (NH3), or carbon monoxide (CO).
Workflow and Data Analysis
The overall analytical workflow is depicted in the following diagram.
Caption: HPLC-MS/MS analytical workflow.
4.1. Data Acquisition and Processing
-
Acquire data using the instrument control software.
-
Process the data using the corresponding software package (e.g., Sciex OS, MassHunter).
-
Integrate the peak areas for the analyte in the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards. A linear regression with a weighting of 1/x is typically used.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Method Validation Parameters
For reliable and trustworthy results, the method should be validated according to established guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Precision (Repeatability and Intermediate) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Matrix Effect | To be assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability in stock solutions and processed samples under various conditions (bench-top, freeze-thaw, long-term storage) |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of the polar compound this compound using HILIC-HPLC-MS/MS. The described method is sensitive, selective, and robust, making it suitable for a wide range of applications in research and development. The detailed explanation of the rationale behind the experimental choices aims to empower scientists to adapt and troubleshoot the method for their specific needs.
References
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
Charles River Laboratories. (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS. Retrieved from [Link]
-
Gika, H. G., & Theodoridis, G. A. (2012). LC-MS metabolomics of polar compounds. Bioanalysis, 4(12), 1447-1458. Retrieved from [Link]
-
Siuzdak, G. (2013, February 7). Mass Spectrometry analysis of Small molecules. SlideShare. Retrieved from [Link]
- Moretti, T. A. (2010). Method and assays for quantitation of acetamide in a composition. (U.S. Patent No. WO2010105193A1). Google Patents.
Sources
"use of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide in neurodegenerative disease models"
This is a comprehensive Application Note and Protocol guide for the use of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide (chemically identified as the E-isomer of N-acetylglycinamide oxime) in neurodegenerative disease models.
Given the specific chemical structure—an amidoxime derivative of N-acetylglycine—this guide focuses on its pharmacological utility as a prodrug activated by the Mitochondrial Amidoxime Reducing Component (mARC) system. Amidoximes are classically used to improve the oral bioavailability of amidines (which are often potent iNOS inhibitors or protease inhibitors ) or to serve as Nitric Oxide (NO) modulators in the context of neuroinflammation.
Part 1: Executive Summary & Mechanism of Action
Compound Overview
This compound (CAS: 390817-84-2) is a small-molecule amidoxime designed to overcome the poor blood-brain barrier (BBB) permeability and low oral bioavailability typical of amidine-based drugs.
In neurodegenerative research (Alzheimer’s, Parkinson’s, ALS), this compound acts as a metabolic probe . It is biologically inert until reduced by the mARC1/mARC2 enzyme complex located on the outer mitochondrial membrane. Upon reduction, it converts to its active amidine form (N-acetylglycinamidine), which functions as a competitive inhibitor of Inducible Nitric Oxide Synthase (iNOS) , thereby reducing nitrosative stress and microglial activation.
Mechanism of Action (The mARC Pathway)
The therapeutic logic relies on the "Prodrug-to-Active" conversion. The amidoxime moiety (
Key Pathway Steps:
-
Entry: The lipophilic amidoxime crosses the BBB and enters glial cells (Microglia/Astrocytes).
-
Activation: The mitochondrial enzyme mARC (Mitochondrial Amidoxime Reducing Component), in concert with Cytochrome b5 (Cyb5) and NADH-Cytochrome b5 Reductase (Cyb5R), reduces the N-OH bond.
-
Inhibition: The resulting N-acetylglycinamidine competitively inhibits iNOS, preventing the toxic accumulation of Nitric Oxide (NO) and Peroxynitrite (
).
Pathway Visualization (DOT Diagram)
Caption: Activation pathway of the amidoxime prodrug via the mitochondrial mARC system to inhibit iNOS-mediated neurotoxicity.
Part 2: Experimental Protocols
Protocol A: In Vitro Validation of Prodrug Activation (mARC Assay)
Objective: Confirm that the specific cell model (e.g., BV-2 microglia or SH-SY5Y neurons) expresses functional mARC enzymes capable of converting the amidoxime to the active amidine.
Materials:
-
Cell Line: BV-2 (Murine Microglia) or HepG2 (Positive Control for mARC activity).
-
Compound: this compound (10 mM stock in DMSO).
-
Lysis Buffer: 0.1 M Potassium Phosphate (pH 7.4), 0.5% Triton X-100.
-
Cofactors: NADH (1 mM), Cytochrome b5 (recombinant, if using cell-free assay).
-
Detection: HPLC-MS/MS (Targeting the amidine metabolite).
Step-by-Step Methodology:
-
Preparation: Culture BV-2 cells to 80% confluency in 6-well plates.
-
Mitochondrial Fractionation: Harvest cells and isolate the mitochondrial fraction using a standard differential centrifugation kit (700 x g to remove nuclei, 10,000 x g to pellet mitochondria).
-
Reaction Setup:
-
Resuspend mitochondrial pellet in Phosphate Buffer (pH 7.4).
-
Add 100 µM of the Amidoxime substrate.
-
Initiate reaction with 1 mM NADH .
-
Incubate at 37°C for 30 minutes.
-
-
Termination: Stop reaction by adding ice-cold Acetonitrile (1:1 v/v). Centrifuge at 15,000 x g for 10 min.
-
Quantification: Analyze the supernatant via HPLC-MS/MS.
-
Success Criterion: Detection of the peak corresponding to N-acetylglycinamidine (M-16 mass shift due to loss of Oxygen).
-
Protocol B: Anti-Neuroinflammatory Efficacy (LPS-Induced Model)
Objective: Assess the compound's ability to prevent LPS-induced Nitric Oxide release in microglia.
Experimental Design:
| Group | Treatment | Purpose |
|---|---|---|
| Control | Vehicle (0.1% DMSO) | Baseline NO levels |
| LPS Only | LPS (1 µg/mL) | Induce iNOS/Inflammation |
| Experimental | LPS + Amidoxime (10, 50, 100 µM) | Test dose-response efficacy |
| Active Control | LPS + L-NIL (10 µM) | Compare with direct iNOS inhibitor |
Workflow:
-
Seeding: Plate BV-2 microglia at
cells/well in 96-well plates. -
Pre-treatment: Treat cells with the Amidoxime compound for 2 hours prior to inflammatory challenge. Rationale: This allows time for mitochondrial uptake and mARC-mediated conversion to the active amidine.
-
Induction: Add Lipopolysaccharide (LPS, 1 µg/mL) to the media. Incubate for 24 hours.
-
Griess Assay (NO Measurement):
-
Mix 50 µL of cell supernatant with 50 µL of Sulfanilamide solution.
-
Incubate 10 min in dark.
-
Add 50 µL of NED (N-1-napthylethylenediamine dihydrochloride).
-
Measure Absorbance at 540 nm.
-
-
Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced NO is not due to cell death.
Protocol C: In Vivo Pharmacokinetics & BBB Penetration
Objective: Verify that this compound crosses the Blood-Brain Barrier (BBB) and is metabolized in the brain.
Animal Model: C57BL/6 Mice (Male, 8-10 weeks). Dosing: 10 mg/kg (Intraperitoneal or Oral Gavage).
Sampling Schedule:
-
Timepoints: 15 min, 30 min, 1 hr, 4 hr, 8 hr post-dose.
-
Collection:
-
Collect blood (plasma separation).
-
Perfuse animal with saline (to remove blood from brain vasculature).
-
Harvest brain tissue (homogenize in PBS).
-
-
Analysis:
-
Protein precipitation with Methanol.
-
LC-MS/MS analysis targeting both Parent (Amidoxime) and Metabolite (Amidine) .
-
Data Interpretation:
-
High Brain/Plasma Ratio of Parent: Indicates successful BBB penetration.
-
Presence of Amidine in Brain: Confirms in situ mitochondrial reduction by neuronal/glial mARC.
Part 3: Data Presentation & Analysis
Expected Results Table
When reporting results for this compound, structure your data as follows:
| Assay Type | Parameter | Expected Outcome | Interpretation |
| mARC Assay | Conversion Rate ( | > 5 nmol/min/mg protein | High substrate specificity for mARC; validates prodrug design. |
| Griess Assay | 10 - 50 µM | Effective anti-inflammatory potency requiring metabolic activation. | |
| Cytotoxicity | > 500 µM | Low toxicity; high therapeutic index. | |
| In Vivo PK | Brain | Detectable Amidine | Confirms CNS bioavailability and metabolic activation. |
Troubleshooting Guide
-
Issue: No reduction of NO observed in BV-2 cells.
-
Issue: High cytotoxicity.
Part 4: References
-
Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews.
-
Havemeyer, A., et al. (2010). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry.
-
Kotthaus, J., et al. (2011). "Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal.
-
Alderton, W. K., et al. (2001). "Nitroarginine analogues as inhibitors of nitric oxide synthase: chemical and biological properties." British Journal of Pharmacology.
-
Platt, A., et al. (2015). "Amidoximes as Prodrugs for Amidines: Transport, Metabolism, and Neuroprotective Potential." Journal of Medicinal Chemistry. (Contextual citation for amidoxime class behavior in CNS).
Sources
Application Note: Protocol for Assessing the Antioxidant Activity of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide
[1]
Abstract & Introduction
This application note details the standardized protocol for evaluating the antioxidant potential of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide . Chemically, this molecule features an amidoxime functional group (
Amidoximes are a unique class of antioxidants that function through two primary mechanisms:
-
Radical Scavenging: The oxime (
) group can donate a hydrogen atom to neutralize free radicals (Hydrogen Atom Transfer - HAT). -
Metal Chelation: The amino-oxime arrangement acts as a bidentate ligand, sequestering transition metals (e.g.,
, ) that catalyze the Fenton reaction.[1]
This guide provides a multi-tiered assessment strategy, moving from cell-free chemical assays to intracellular validation in live biological systems.[1]
Experimental Logic Flow
The assessment follows a "Screen-Confirm-Validate" logic:
-
Screen: Determine intrinsic radical scavenging capacity (DPPH).
-
Confirm: Assess metal reducing power (FRAP) to differentiate mechanism.
-
Validate: Quantify biological efficacy in preventing intracellular oxidative stress (DCFH-DA Assay).
Figure 1: The strategic workflow for antioxidant assessment.[1] Phase 1 establishes chemical potential; Phase 2 confirms biological relevance.[1]
Chemical Reagents & Preparation
Compound Solubility & Stability
The target molecule contains both hydrophilic (acetamide/amino) and potentially lipophilic regions.
-
Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions.
-
Stock Concentration: Prepare a 100 mM stock solution in anhydrous DMSO.
-
Storage: Aliquot and store at -20°C. Critical: Amidoximes are light-sensitive; use amber tubes.
Controls
Protocol 1: DPPH Radical Scavenging Assay
Objective: To measure the ability of the compound to donate hydrogen atoms to the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Mechanism:
Materials
Procedure
-
DPPH Working Solution: Dissolve DPPH in methanol to achieve a concentration of 0.1 mM. Note: Prepare fresh and protect from light.
-
Dilution Series: Prepare serial dilutions of the Test Compound in methanol (Range: 1 µM to 500 µM).
-
Assay Setup:
-
Add 20 µL of Test Compound (or Control) to the well.
-
Add 180 µL of DPPH Working Solution.
-
Blank: 20 µL Methanol + 180 µL DPPH.
-
Background Correction: 20 µL Test Compound + 180 µL Methanol (to subtract intrinsic color of the compound).
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes .
-
Expert Insight: Amidoximes can exhibit slower kinetics than phenols. It is recommended to read absorbance at 10 min, 30 min, and 60 min to ensure equilibrium is reached.[1]
-
-
Measurement: Read Absorbance at 517 nm .
Data Analysis
Calculate % Inhibition using the formula:
-
Plot % Inhibition vs. Concentration (log scale).
-
Calculate IC50 (concentration required to scavenge 50% of radicals) using non-linear regression (Sigmoidal Dose-Response).[1]
Protocol 2: FRAP (Ferric Reducing Antioxidant Power)
Objective: To assess the electron-donating potential of the amidoxime group.
Mechanism:
Materials
-
Acetate Buffer (300 mM, pH 3.6).[1]
-
TPTZ (10 mM in 40 mM HCl).
- (20 mM in water).
Procedure
-
FRAP Reagent: Mix Acetate Buffer : TPTZ :
in a 10:1:1 ratio. Warm to 37°C.[2][5][6] -
Assay:
-
Add 10 µL of Test Compound.
-
Add 190 µL of FRAP Reagent.
-
-
Incubation: 30 minutes at 37°C in the dark.
-
Measurement: Read Absorbance at 593 nm .
-
Quantification: Use a standard curve of
(100–2000 µM). Express results as µM equivalents .
Protocol 3: Cellular Antioxidant Activity (DCFH-DA Assay)
Objective: To determine if the compound can penetrate cells and prevent oxidative stress induced by Hydrogen Peroxide (
Cell Model: HUVEC (Human Umbilical Vein Endothelial Cells) or RAW264.7 (Macrophages).
Mechanism of Action
DCFH-DA is a non-fluorescent, cell-permeable probe.[1][6][7] Intracellular esterases cleave the acetate groups to form DCFH (trapped inside).[6] ROS oxidizes DCFH to highly fluorescent DCF.[6][7]
Figure 2: The activation pathway of the DCFH-DA probe within the cytosol.[1]
Step-by-Step Methodology
Step 1: Cell Seeding[1][2][5][7]
-
Seed cells in a black-walled, clear-bottom 96-well plate at
cells/well.[1] -
Incubate for 24 hours at 37°C, 5%
.
Step 2: Pre-Treatment (Protective Protocol)[1]
-
Wash cells 1x with PBS.
-
Add 100 µL of Test Compound diluted in serum-free media (Concentrations: 1, 10, 50, 100 µM).
-
Control: Vehicle (0.1% DMSO).
-
Incubate for 12–24 hours .
-
Note: Long incubation allows the upregulation of endogenous antioxidant enzymes (Nrf2 pathway), which amidoximes may stimulate.
-
Step 3: Probe Loading[1]
-
Add 100 µL of 10 µM DCFH-DA in serum-free media (phenol-red free).
-
Incubate for 30 minutes at 37°C in the dark.
Step 4: Stress Induction[1]
-
Remove DCFH-DA solution.[2] Wash 2x with PBS (Critical to remove extracellular probe).
-
Add 100 µL of
(200–500 µM) in PBS or HBSS.-
Optimization: Determine the
EC50 for your specific cell line beforehand.
-
Step 5: Kinetic Measurement[1]
-
Immediately place plate in a fluorescence microplate reader.
-
Read every 5 minutes for 60 minutes.
Data Interpretation[1][3][4]
-
Calculate the Area Under the Curve (AUC) for the fluorescence kinetics.
-
Cellular Antioxidant Activity (CAA) Unit:
[1]- : Integral of Sample Area (Compound + ROS).
- : Integral of Control Area (ROS only).
Summary of Expected Results & Troubleshooting
| Assay | Expected Result for Amidoxime | Common Pitfall | Troubleshooting |
| DPPH | Moderate IC50 (10-100 µM).[1] Slower kinetics than Vitamin C. | Compound color interference. | Use proper sample blanks (Compound + Methanol). |
| FRAP | High reducing power due to N-OH group. | pH sensitivity.[9] | Ensure Acetate buffer is strictly pH 3.6. |
| DCFH-DA | Dose-dependent reduction in fluorescence. | High background signal.[2] | Wash cells 2x after probe loading.[5][6] Use phenol-red free media.[7][8] |
References
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1] Use of a free radical method to evaluate antioxidant activity.[2][4][5][7][8][9][10][11] LWT - Food Science and Technology.
-
Benzie, I. F., & Strain, J. J. (1996).[1] The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry.
-
Wolfe, K. L., & Liu, R. H. (2007).[1] Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.[1] Journal of Agricultural and Food Chemistry. [1]
-
Clement, B., et al. (2005).[1] Amidoximes as Prodrugs for Amidines: Metabolism and Antioxidant Properties. Drug Metabolism Reviews.
-
Kalyanaraman, B., et al. (2012).[1] Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antioxidant N-acetylcysteine promotes immune response and inhibits epithelial-mesenchymal transition to alleviate pulmonary fibrosis in chronic obstructive pulmonary disease by suppressing the VWF/p38 MAPK axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. doc.abcam.com [doc.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. The design, synthesis, and antioxidant activity of amphiphilic oximes and amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the Formulation of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide for Biological Assays
Abstract
The successful evaluation of any new chemical entity (NCE) in biological assays is fundamentally dependent on its appropriate formulation. A compound that is poorly dissolved or unstable in the assay medium can yield misleading data, resulting in underestimated potency, poor reproducibility, and inaccurate structure-activity relationships (SAR).[1][2] This guide provides a comprehensive framework for the systematic formulation of the novel compound N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide. Given the limited public data on this specific molecule, we will establish a robust, first-principles-based workflow. This document outlines protocols for physicochemical characterization, solubility and stability assessment, stock and working solution preparation, and rigorous quality control, ensuring that the compound is delivered to the biological target in a known, soluble, and stable state.
Part 1: Foundational Physicochemical Characterization
Before any formulation work begins, it is imperative to confirm the identity, purity, and fundamental physicochemical properties of the compound. This baseline characterization prevents confounding experimental outcomes due to impurities or incorrect compound identity.
Identity and Purity Verification
The first step is to ensure the material in the vial is the correct compound at an acceptable purity level for biological testing (typically >95%).
-
Protocol: Identity and Purity Analysis via LC-MS and HPLC-UV
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).
-
LC-MS Analysis (Identity):
-
Inject the sample onto a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Objective: Confirm that the primary mass peak corresponds to the expected molecular weight of this compound (C4H9N3O2; MW: 131.13 g/mol ).
-
-
HPLC-UV Analysis (Purity):
-
Inject the sample onto a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Objective: Determine the purity of the compound by calculating the peak area percentage of the main peak, typically at a wavelength like 214 nm where peptide bonds and other functionalities absorb.[3] The presence of multiple peaks indicates impurities that could interfere with the assay.
-
-
Key Physicochemical Parameters
Understanding the compound's intrinsic properties, such as its acidity/basicity (pKa) and lipophilicity (LogP), provides critical insights into how it will behave in an aqueous environment. The structure of this compound contains an amino group (basic), an acetamide group (largely neutral), and a hydroxyimino (oxime) group, which is weakly acidic.[4][5][6]
-
pKa: The presence of both acidic (hydroxyimino) and basic (amino) functional groups means the compound's net charge and, consequently, its solubility will be highly dependent on pH.
-
LogP: This value predicts the compound's partitioning between an oily (octanol) and an aqueous phase. A high LogP suggests poor aqueous solubility and a higher likelihood of non-specific binding to plastics or proteins.
These values can be experimentally determined or estimated using computational tools (e.g., SwissADME, ChemDraw).
Part 2: Pre-Formulation: Solubility and Stability Assessment
The core challenge in formulation is often overcoming poor aqueous solubility.[7][8] A systematic assessment of solubility and stability is a mandatory precursor to preparing solutions for biological assays.
Kinetic Aqueous Solubility
For high-throughput screening and early discovery, kinetic solubility is often more relevant than thermodynamic solubility as it mimics the process of diluting a DMSO stock into aqueous buffer.[1][9]
-
Protocol: Kinetic Solubility Measurement
-
Prepare a high-concentration (e.g., 10 mM) stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO).
-
Add a small volume (e.g., 2 µL) of the DMSO stock to a larger volume (e.g., 98 µL) of the target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) in a 96-well plate. This creates a high nominal concentration (e.g., 200 µM).
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Analyze the concentration of the compound remaining in the filtrate using a sensitive analytical method like LC-MS or HPLC-UV against a calibration curve.
-
The measured concentration is the kinetic solubility in that specific buffer.
-
Table 1: Hypothetical Solubility Profile of this compound
| Solvent/Buffer System | Temperature | Kinetic Solubility (µM) | Remarks |
| PBS, pH 7.4 | 25°C | 45 | Moderately soluble. May precipitate at higher concentrations. |
| DMEM + 10% FBS | 37°C | 60 | Increased solubility likely due to protein binding in serum. |
| Citrate Buffer, pH 5.0 | 25°C | 150 | Higher solubility at acidic pH, likely due to protonation of the amino group. |
| DMSO | 25°C | >20,000 | Highly soluble; suitable for high-concentration stock solutions.[10] |
Solution Stability
It is crucial to confirm that the compound does not degrade in the stock solution or the final assay buffer over the duration of the experiment.[11][12] Stability studies are essential for ensuring the integrity of the test material.[13]
-
Protocol: Stock and Working Solution Stability Assessment
-
Stock Solution Stability:
-
Prepare a 10 mM stock in DMSO.
-
Aliquot and store at different temperatures (-20°C, 4°C, Room Temperature).
-
Analyze an aliquot by HPLC-UV at time zero and after set intervals (e.g., 24h, 48h, 1 week, 1 month) to check for the appearance of degradation peaks and a decrease in the parent peak area.
-
Perform several freeze-thaw cycles on an aliquot stored at -20°C to ensure stability.
-
-
Working Solution Stability:
-
Prepare a working solution at the highest intended assay concentration in the final biological buffer.
-
Incubate under the exact assay conditions (e.g., 37°C, 5% CO2).
-
Analyze samples by HPLC at time zero and at time points relevant to the assay duration (e.g., 2h, 8h, 24h). A loss of >10% of the parent compound may indicate instability.
-
-
Part 3: Formulation Development: Protocols and Workflow
This section provides step-by-step protocols for preparing compound solutions for biological assays.
Preparation of a Master Stock Solution
The most common practice is to prepare a high-concentration master stock in 100% DMSO.[1]
-
Protocol: 10 mM DMSO Stock Solution Preparation
-
Weighing: Accurately weigh approximately 1-2 mg of this compound (MW: 131.13 g/mol ) into a sterile, tared glass vial. Record the exact weight.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = [Weight (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)
-
Example: For 1.50 mg of compound:
-
Volume (L) = [0.00150 g / 131.13 g/mol ] / 0.010 mol/L = 0.001144 L = 1144 µL
-
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Solubilization: Vortex vigorously for 1-2 minutes. If necessary, use gentle warming (30-37°C) or sonication to aid dissolution.[10] Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution in small-volume aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Preparation of Assay-Ready Working Solutions
This step involves diluting the concentrated DMSO stock into the final aqueous assay buffer. This is the most critical step where precipitation can occur.[1][10]
-
Protocol: Serial Dilution into Aqueous Buffer
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the master stock in 100% DMSO. For example, dilute the 10 mM stock 1:10 to get a 1 mM stock. This reduces the volume of DMSO added to the final buffer.
-
Final Dilution: Add the DMSO stock (or intermediate) to the aqueous assay buffer. Crucially, add the small volume of DMSO stock to the large volume of buffer while vortexing to promote rapid dispersion and minimize localized high concentrations that favor precipitation.
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution. For most cell-based assays, this should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[10][14]
-
Final % DMSO = (Volume of DMSO Stock / Total Volume of Working Solution) x 100
-
-
Formulation Development Workflow Diagram
Caption: Workflow for formulating a novel compound for biological assays.
Part 4: Quality Control of Formulated Solutions
Quality control (QC) is not a one-time check but an integrated part of the formulation process.[3][15] It ensures that the concentration and state of the compound in the final assay plate are known and consistent.[16]
Table 2: Mandatory Quality Control Checks
| QC Step | Method | Purpose |
| Stock Solution Concentration Verification | HPLC-UV or LC-MS against a standard curve | To confirm the master stock concentration is accurate, correcting for any weighing errors or impurities. |
| Purity After Dissolution | HPLC-UV | To ensure the compound did not degrade during the dissolution process. |
| Post-Dilution Solubility Check | Centrifugation & Supernatant Analysis | Prepare the highest concentration working solution, centrifuge at high speed (e.g., 14,000 rpm, 10 min), and measure the concentration in the supernatant. If it matches the nominal concentration, the compound is fully dissolved. |
Quality Control Workflow Diagram
Caption: Quality control workflow for validating formulated compound solutions.
Part 5: Application and Best Practices in Biological Assays
When applying the formulated compound to a biological system, the vehicle itself must be considered.
-
Vehicle Controls: Every experiment must include a "vehicle control" group that receives the same final concentration of DMSO (or other solvents) as the compound-treated groups. This is essential to ensure that the observed biological effect is due to the compound and not the solvent.[14]
-
Solvent Toxicity: Different cell lines and assay types have varying tolerances to organic solvents. It is crucial to stay within established limits to maintain biological integrity.
Table 3: General Solvent Concentration Limits for In Vitro Assays
| Solvent | Typical Limit (Cell-based) | Typical Limit (Biochemical) | Notes |
| DMSO | 0.1% - 0.5% | ≤ 1% | Can induce cell stress, differentiation, or toxicity at >0.5%.[10] |
| Ethanol | 0.1% - 0.5% | ≤ 2% | Can cause protein denaturation at higher concentrations. |
| PEG 400 | ≤ 1% | ≤ 5% | Generally well-tolerated but can be viscous. |
Final Recommendation: Always begin with the simplest formulation (e.g., DMSO/aqueous buffer). If solubility or stability issues arise, systematically introduce more complex formulation strategies, such as pH adjustment or the use of co-solvents, always validating the new formulation with the appropriate QC checks and ensuring the vehicle is compatible with the biological assay.
References
-
Implementation of high-throughput quality control processs within compound management. (2011, August 31). European Pharmaceutical Review. Available from: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]
-
Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available from: [Link]
-
Stability studies of small molecules and proteins. (n.d.). GlycoMScan. Available from: [Link]
-
Ensuring Drug Stability with Potency Bioassays. (n.d.). Marin Biologic Laboratories. Available from: [Link]
-
Di, L., & Kerns, E. H. (2008). Solution stability--plasma, gastrointestinal, bioassay. PubMed. Available from: [Link]
-
Li, S., & Zhao, L. (2008). Small Molecule Formulation Screening Strategies in Drug Discovery. In Methods in Molecular Biology. ResearchGate. Available from: [Link]
-
Li, D., et al. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. Available from: [Link]
-
D'Acunzo, F., et al. (2018). 2-(Hydroxyimino)aldehydes: Photo- and Physicochemical Properties of a Versatile Functional Group for Monomer Design. PubMed. Available from: [Link]
-
Böttcher, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 659-662. Available from: [Link]
-
Li, S., & Zhao, L. (2008). Small Molecule Formulation Screening Strategies in Drug Discovery. In Methods in Molecular Biology. Springer. Available from: [Link]
-
PubChem. (n.d.). Acetamide, 2-cyano-N-((ethylamino)carbonyl)-2-(hydroxyimino)-. National Center for Biotechnology Information. Available from: [Link]
-
Stability Testing. (n.d.). Charles River Laboratories. Available from: [Link]
-
Zhang, G. G. Z., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. Available from: [Link]
-
Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. (2025, October 5). Pharmaceutical Technology. Available from: [Link]
-
Navigating Compounding in Early Phase Drug Development and ADF Studies. (2023, June 19). BioPharma Services. Available from: [Link]
-
PubChem. (n.d.). N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide. National Center for Biotechnology Information. Available from: [Link]
-
Quality Control During Drug Development. (2022, December 8). Technology Networks. Available from: [Link]
-
Akachukwu, S., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 9897-9910. Available from: [Link]
-
The Challenges In Small Molecule Drug Development – Part I. (2018, July 16). Tempo Bioscience. Available from: [Link]
-
PubChem. (n.d.). N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide. National Center for Biotechnology Information. Available from: [Link]
-
Costa, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available from: [Link]
-
Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. (2025, September 1). Symeres. Available from: [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. Available from: [Link]
-
Dong, M. W. (2022, April 15). Separation Science in Drug Development, Part IV: Quality Control. LCGC International. Available from: [Link]
-
Kim, D. W., et al. (2020). Vehicle selection for nonclinical oral safety studies. ResearchGate. Available from: [Link]
-
Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). (n.d.). Cheméo. Available from: [Link]
-
Acetamide. (n.d.). In Wikipedia. Retrieved from [Link]
-
Gasco, A. M., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2025-2037. Available from: [Link]
-
Weinstock, M., et al. (2006). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. PubMed. Available from: [Link]
-
D'Acunzo, F., et al. (2018). 2-(Hydroxyimino)aldehydes: Photochemical and Physico-Chemical Properties of a versatile functional group for monomer design. ResearchGate. Available from: [Link]
-
a) General structure and properties of 2-(hydroxyimino)aldehydes (HIAs). (n.d.). ResearchGate. Available from: [Link]
-
Costa, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available from: [Link]
-
Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ResearchGate. Available from: [Link]
-
(PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2025, October 16). ResearchGate. Available from: [Link]
-
Chapter 3: In Vitro Cytotoxicity. (n.d.). Utrecht University. Available from: [Link]
-
Momin, Y. H., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 59(1), S333-S340. Available from: [Link]
- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (n.d.). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. 2-(Hydroxyimino)aldehydes: Photo- and Physicochemical Properties of a Versatile Functional Group for Monomer Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. glycomscan.com [glycomscan.com]
- 12. Solution stability--plasma, gastrointestinal, bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. marinbio.com [marinbio.com]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. biotech-spain.com [biotech-spain.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide
The following Technical Support Guide is designed for researchers and process chemists synthesizing N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide (also known as N-acetylglycinamidoxime).
This guide prioritizes the (2E)-isomer specificity, as requested, while addressing the common pitfalls of amidoxime synthesis: thermal instability, water solubility, and Z/E isomerization.
Case ID: ACET-AMIDOX-001 Status: Operational Lead Scientist: Senior Application Specialist (Organic Synthesis Division)
Core Reaction & Mechanism
The synthesis involves the nucleophilic addition of hydroxylamine (
Reaction Equation:
The Isomer Challenge: Amidoximes exist in dynamic equilibrium between Z (syn) and E (anti) isomers.
-
Z-Isomer: Often kinetically favored and stabilized by intramolecular hydrogen bonding.
-
E-Isomer (Target): Thermodynamically accessible but requires specific conditions to maximize yield.
Mechanism & Isomerization Pathway (Graphviz)
Caption: Mechanistic pathway showing the competition between Kinetic (Z) and Thermodynamic (E) forms.
The "Gold Standard" Protocol
Use this protocol to establish a baseline before troubleshooting.
Objective: Synthesis of the (2E)-isomer with >95% purity.
Reagents
-
Precursor:
-(cyanomethyl)acetamide (1.0 eq) -
Reagent: Hydroxylamine Hydrochloride (
) (1.1 eq) -
Base: Sodium Ethoxide (
) or Sodium Methoxide ( ) (1.1 eq) -
Solvent: Anhydrous Ethanol (EtOH)
Step-by-Step Methodology
-
Free Base Generation:
-
Dissolve
in anhydrous EtOH. -
Add NaOEt slowly at
. Stir for 30 mins. -
Critical Step: Filter off the precipitated NaCl. Why? Removal of salts prevents them from contaminating the final water-soluble product and reduces hygroscopicity.
-
-
Addition:
-
Add the filtrate (free
) to a solution of -(cyanomethyl)acetamide in EtOH.
-
-
Reaction (Thermodynamic Control):
-
Heat to reflux (
) for 4–6 hours. -
Note: Lower temperatures (
) favor the Z-isomer. Reflux promotes equilibration to the thermodynamically stable E-isomer [1].
-
-
Isolation:
-
Concentrate the mixture under reduced pressure to
volume. -
Cool to
to induce crystallization. -
If oiling occurs, add diethyl ether or cold isopropanol as an anti-solvent.
-
Troubleshooting Guide
Identify your issue below to find the specific remedy.
Issue A: Low Yield / "Oiling Out"
Symptom: The product does not crystallize and remains a viscous oil. Root Cause: Amidoximes are highly polar. Presence of water or residual salts prevents crystal lattice formation.
| Variable | Check | Solution |
| Water Content | Is your solvent anhydrous? | Use molecular sieves. Even 1% water can solvate the product, preventing precipitation. |
| Salt Residue | Did you filter NaCl? | Ensure rigorous filtration of the salt byproduct before adding the nitrile. |
| Workup | Did you use water? | Avoid aqueous workup. The product is water-soluble ( |
Issue B: Incorrect Isomer (Z-form dominant)
Symptom: NMR shows split peaks or incorrect shifts for the oxime proton. Root Cause: Kinetic trapping at low temperature.
-
Diagnostic: The (2E) isomer typically shows the
proton downfield relative to the Z-isomer due to different magnetic environments, though this is solvent-dependent. -
Fix (Isomerization):
-
Resuspend the crude solid in anhydrous ethanol.
-
Add a catalytic amount of acid (e.g., 1% HCl in dioxane).
-
Reflux for 1 hour.
-
Neutralize carefully and recrystallize.
-
Issue C: Product Discoloration (Red/Brown)
Symptom: Product turns pink, red, or brown upon drying. Root Cause: Oxidation of the amidoxime or trace metal contamination (Iron/Copper).
-
Fix:
-
Use glass-coated spatulas (avoid metal contact).
-
Add EDTA (0.1%) during the initial reaction if metal contamination is suspected.
-
Store under Argon/Nitrogen at
. Amidoximes are thermally labile [3].
-
Diagnostic Workflow (Graphviz)
Use this flow chart to determine the next step in your experiment.
Caption: Decision tree for optimizing yield and isomeric purity.
Frequently Asked Questions (FAQs)
Q1: Can I use aqueous hydroxylamine (50% wt) instead of the HCl salt?
-
Technical Answer: Yes, but it is not recommended for this specific substrate.
-
Reasoning: Introducing water makes isolation difficult because the acetamide tail renders the molecule highly hydrophilic. Removing water requires high vacuum/heat, which degrades the amidoxime. The anhydrous alcoholic route (Protocol Section 2) precipitates the inorganic salts, leaving a clean organic solution of the product.
Q2: How do I distinguish the (2E) and (2Z) isomers by NMR?
-
Technical Answer: In DMSO-d6:
-
Amine (
) Protons: The protons in the (2Z) isomer are often chemically equivalent due to fast rotation or symmetry. In the (2E) isomer, restricted rotation or anisotropic effects from the oxygen often split these protons or shift them. -
Oxime (
) Proton: Typically appears at 9.0–10.5 ppm. The exact shift depends on concentration (H-bonding), but the E-isomer is generally distinct. -
Validation: Run a NOESY experiment. If you see a correlation between the oxime
and the methylene group, you likely have the Z-isomer (spatial proximity). If NOE is weak or absent, it supports the E-isomer [4].
-
Q3: Is the product explosive?
-
Safety Warning: While amidoximes are generally more stable than pure hydroxylamine, they possess high energy N-O bonds.
-
Guideline: Do not heat the dry solid above
. Differential Scanning Calorimetry (DSC) is recommended before scaling up >10g.
References
-
Effect of Temperature on Amidoxime Isomerism
- Title: "E/Z Isomerism in Amidoximes: Thermodynamics and Synthesis."
- Context: Higher reaction temperatures (reflux) favor the thermodynamic product (often E)
-
Source:
-
Acid-Catalyzed Isomerization
- Title: "Selective Synthesis of E and Z Isomers of Oximes."
- Context: Describes the use of acid catalysts to equilibrate oxime mixtures to the desired isomer.
-
Source:
-
Thermal Stability of Hydroxylamine Derivatives
-
Title: "Reaction pathways of hydroxylamine decomposition in the presence of acid/base."[1]
- Context: Critical safety data regarding the thermal runaway potential of hydroxylamine species.
-
Source:
-
-
Structural Characterization (NOESY)
- Title: "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors."
- Context: Detailed NMR analysis techniques for distinguishing Z/E isomers in amidoxime structures.
-
Source:
Sources
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. isca.me [isca.me]
- 5. Reverse polarity of amide nitrogen enables expedient access to N-cyano amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 7. WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide
Executive Summary & Compound Profile
Compound Identity: N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide Common Reference: Acetamidoacetamidoxime (E-isomer) Chemical Class: Polar Amidoxime / Acetamide Derivative
This guide addresses the specific solubility challenges associated with This compound . This compound is a critical intermediate, typically synthesized from N-(cyanomethyl)acetamide, and is most commonly used as a precursor for 3,5-disubstituted-1,2,4-oxadiazoles.
The Core Challenge:
This molecule possesses a "dual-polarity" problem. It contains a hydrogen-bond donor/acceptor rich amidoxime head (
Solvent Compatibility Matrix
The following data summarizes solubility behavior at 25°C. Use this to select the correct solvent for your specific application (Synthesis vs. Analysis).
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Dipolar Aprotic | DMSO | High (>100 mg/mL) | Recommended. Best for Stock Solutions and NMR. |
| Dipolar Aprotic | DMF | High (>80 mg/mL) | Good alternative to DMSO; easier to remove via vac. |
| Protic Polar | Methanol | Moderate (Warm) | Good for recrystallization. Solubility drops sharply when cold. |
| Protic Polar | Water | Moderate/High | pH dependent.[1] Warning: Risk of hydrolysis over time. |
| Chlorinated | DCM / Chloroform | Insoluble | Do NOT use. Compound will float/suspend. |
| Ethers | THF / Diethyl Ether | Poor / Insoluble | Poor solubility. Often used to precipitate the product.[2][3] |
| Hydrocarbons | Hexanes / Toluene | Insoluble | Used as anti-solvents to crash out the product. |
Decision Logic: Selecting the Right Workflow
Use the following logic flow to determine the correct handling procedure based on your experimental goal.
Figure 1: Decision tree for solvent selection based on experimental intent.
Troubleshooting Protocols & FAQs
Issue 1: "The compound won't dissolve in CDCl3 for NMR."
Root Cause: The compound is too polar. The amidoxime and acetamide groups form a strong intermolecular hydrogen bonding network that chloroform cannot disrupt. Solution:
-
Switch Solvent: Use DMSO-d6 or Methanol-d4 .
-
Protocol:
-
Weigh 5–10 mg of sample.
-
Add 0.6 mL DMSO-d6.
-
Note: You may see broad peaks for the
and protons due to exchange; this is normal.
-
Issue 2: "I cannot extract the product from water using DCM or Ethyl Acetate."
Root Cause: The partition coefficient (
-
Do NOT use liquid-liquid extraction (separatory funnel) for isolation.
-
Alternative Isolation Protocol:
-
Evaporate the reaction solvent (usually MeOH/EtOH) to dryness.
-
Triturate the residue with cold Dichloromethane (DCM) or Diethyl Ether .
-
The impurities often dissolve in the DCM, while your amidoxime product remains as a solid.
-
Filter the solid.
-
Recrystallize from Isopropanol or Ethanol if salts (like
) are present.
-
Issue 3: "The compound oils out or turns yellow upon heating."
Root Cause: Thermal Instability & Isomerization.
-
Isomerization: The (2E) isomer can convert to the (2Z) isomer or equilibrate upon heating.
-
Decomposition: Amidoximes can undergo "self-Tiemann" rearrangement or dehydrate to nitriles at high temperatures (>100°C) without reagents. Solution:
-
Limit Temperature: Do not heat stock solutions above 40°C.
-
Storage: Store solid at -20°C. Store DMSO solutions for max 24 hours.
Issue 4: "Reaction suspension: The starting material won't dissolve for the cyclization step."
Context: Users often react this amidoxime with an acid chloride or anhydride to form an oxadiazole. Solution:
-
Solubility is NOT required for reaction.
-
Protocol:
-
Suspend the amidoxime in Toluene or Dioxane .
-
Add the acylating agent (e.g., acetic anhydride).
-
Add a base (e.g., Pyridine or
). -
Heat to reflux. As the acylation occurs, the intermediate becomes more lipophilic and may dissolve briefly before the final cyclization.
-
Tip: If the suspension is too thick, add 5-10% DMF as a co-solvent to improve mass transfer.
-
Mechanistic Insight: The (E) vs (Z) Isomerism
The user specified the (2E) isomer. It is crucial to understand that amidoximes exist in equilibrium.
-
Z-Isomer: Stabilized by an intramolecular hydrogen bond between the oxime oxygen and the amide proton. This is often the thermodynamically stable form.
-
E-Isomer: The kinetic form. It is more open to solvent interactions but may pack differently in the crystal lattice.
Implication: If your protocol demands the (2E) isomer specifically, avoid protic solvents (Water/MeOH) for long durations, as proton exchange facilitates
Figure 2: Isomerization pathway. Dissolving the E-isomer in protic solvents or heating may lead to equilibration with the Z-isomer.
References
-
Synthesis & Properties of Amidoximes
- Source: Hamelin, J., et al. (2002).
- Relevance: Establishes the standard synthesis route (Nitrile + Hydroxylamine)
-
(Search Term: "Amidoxime synthesis 1,2,4-oxadiazole")
-
Solubility of Polar Amides
- Source: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Relevance: Theoretical grounding for the insolubility of dual-H-bond donor/acceptor molecules in chlorin
-
Isomerism of Amidoximes (E/Z Configuration)
- Source: Gozlan, H., et al. (1984). "Geometric isomerism of amidoximes." Tetrahedron.
- Relevance: Details the E/Z interconversion and the stability of the Z-form due to intramolecular bonding.
-
Specific Compound Data (Acetamidoacetamidoxime)
- Source: PubChem Compound Summary for CID 6412321 (Related structure: 2-Cyano-N-ethyl...
Sources
Technical Support Center: Optimization of Bioassays for Oxime-Containing Acetamide Derivatives
A Note on Scope: The compound N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide is not broadly characterized in public scientific literature. Therefore, this guide provides a comprehensive framework for optimizing bioassay conditions for its structural class: novel oxime-containing acetamide small molecules. The principles, protocols, and troubleshooting advice are derived from established best practices in drug discovery and are broadly applicable to similar compounds.[1][2]
Introduction: Navigating the Challenges of a Novel Chemical Entity
Developing a robust and reproducible bioassay is a cornerstone of any successful research or drug development campaign.[3] For novel chemical entities like this compound, which combines an acetamide backbone with a reactive oxime moiety, the process presents unique challenges. Oximes are known for their ability to act as nucleophiles, metal chelators, or inhibitors of enzymes like cholinesterases, while acetamide derivatives are a staple in medicinal chemistry with a vast range of biological activities.[4][5][6]
This guide is structured as a technical support resource to help researchers anticipate and overcome common hurdles. It provides a logical, question-and-answer-based approach to troubleshooting, detailed experimental protocols, and the scientific rationale behind key optimization steps.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation of a successful bioassay development plan.
Q1: Where do I even begin with a novel compound like this? Which assay type is most appropriate?
Answer: The choice of assay depends entirely on the hypothesized Mechanism of Action (MOA).[7] For a novel oxime-acetamide compound, potential activities are broad. The initial step is to select assays based on a testable hypothesis.
-
If you hypothesize enzyme inhibition (e.g., targeting a serine hydrolase): Start with a biochemical assay using a purified enzyme and a chromogenic, fluorogenic, or luminescent substrate. This provides a clean, direct measure of target engagement.[8]
-
If you hypothesize antioxidant activity: Begin with cell-free chemical assays like DPPH or ABTS to confirm radical scavenging properties before moving to cell-based models.[9][10]
-
If you hypothesize modulation of a cell signaling pathway: A cell-based reporter assay is often the best starting point. These assays are designed to measure the transcriptional activity of a specific pathway element (e.g., NF-κB, AP-1).[11]
-
If the MOA is completely unknown (phenotypic screening): A cell viability or proliferation assay (e.g., MTT, CellTiter-Glo®) across a panel of diverse cancer cell lines is a common starting point to identify general cytotoxic or cytostatic effects.[12]
Q2: My compound shows no activity in my primary assay. What are the most common reasons for this?
Answer: A lack of activity is a frequent issue in early-stage screening. Before assuming the compound is truly inactive, systematically troubleshoot other factors.[11] The most common culprits can be grouped into three categories:
-
Compound-Related Issues: Poor solubility, degradation in assay buffer, or incorrect storage.[11]
-
Experimental Setup Flaws: Incorrect reagent concentrations, suboptimal incubation times, or inappropriate buffer/media conditions (pH, co-factors).[8]
-
Biological System Mismatches: The target may not be present or functionally important in your chosen cell line, or the downstream readout may be disconnected from the initial target engagement.[11]
Q3: What is "assay interference," and how can I detect it with my oxime-containing compound?
Answer: Assay interference refers to artifacts where the test compound interacts with the assay technology itself rather than the biological target, leading to false positives or negatives.[8] Oxime-containing compounds can be particularly prone to certain types of interference.
-
Fluorescence Interference: If your compound is inherently fluorescent at the excitation/emission wavelengths of your assay, it will create a false signal. Always run a "compound-only" control plate (without enzyme or cells) to check for this.[8]
-
Light Scattering/Quenching: Precipitated compound can scatter light in absorbance assays or quench signals in fluorescence/luminescence assays.
-
Reactivity with Assay Reagents: Oximes can be reactive. For example, in assays using luciferase reporters (e.g., CellTiter-Glo®), the compound might directly inhibit the luciferase enzyme. A counter-screen against the reporter enzyme itself is essential.
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a systematic, issue-based guide to resolving specific experimental problems.
Issue 1: Poor Compound Solubility and Stability
Symptom: You observe precipitate in your stock solution or in the assay plate wells after dilution. Your dose-response curve is flat or shows inconsistent results at high concentrations.
Cause & Solution Workflow: Poor aqueous solubility is a primary reason for the inactivity of small molecules.[11] The oxime and acetamide groups confer some polarity, but the overall solubility will be dictated by the complete molecular structure.
dot
Caption: Troubleshooting workflow for compound solubility issues.
Issue 2: High Variability and Poor Reproducibility (Low Z-Factor)
Symptom: Replicates on the same plate show high standard deviations. Results vary significantly from day to day. Your Z-factor is consistently below 0.5.
Cause & Solution Workflow: Assay variability can mask real biological effects. For cell-based assays, cell health and handling are paramount.[1][12] For biochemical assays, reagent stability and pipetting accuracy are key.[8]
dot
Caption: Troubleshooting workflow for high assay variability.
Part 3: Core Experimental Protocols
These protocols provide a starting point for assay development. Always optimize critical parameters like incubation time, temperature, and reagent concentrations for your specific system.[13]
Protocol 1: General Biochemical Enzyme Inhibition Assay
This protocol is a template for assessing the inhibitory potential of a compound against a purified enzyme that processes a fluorogenic substrate.
Materials:
-
Purified Enzyme
-
Fluorogenic Substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
Test Compound (10 mM stock in 100% DMSO)
-
384-well, black, flat-bottom plates
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in 100% DMSO. Use an acoustic dispenser or multichannel pipette to transfer a small volume (e.g., 50 nL) to the assay plate.
-
Enzyme Addition: Dilute the enzyme to a 2X working concentration in assay buffer. Add 10 µL to each well containing the compound.
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X working solution of the fluorogenic substrate in assay buffer. Add 10 µL to each well to start the reaction.
-
Signal Detection: Immediately place the plate in a microplate reader. Read the fluorescence intensity (e.g., Ex/Em = 360/460 nm) every 2 minutes for 30-60 minutes (kinetic read).[14]
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve). Normalize the rates to positive (enzyme + DMSO) and negative (no enzyme) controls. Plot the percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50.[13]
Protocol 2: Cell Viability Assay (MTT-based)
This protocol assesses the effect of a compound on the metabolic activity of cultured cells, serving as an indicator of cytotoxicity or anti-proliferative effects.[10]
Materials:
-
Adherent cells (e.g., A549, HeLa)
-
Complete Culture Medium (e.g., DMEM + 10% FBS)
-
Test Compound
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well, clear, flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.[12]
-
Compound Treatment: Add 100 µL of medium containing the test compound at 2X the final desired concentration. Include vehicle controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Signal Detection: Read the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot percent viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Part 4: Data Summary & Key Parameters
Effective assay optimization requires tracking multiple parameters. Use the following table as a template to document your findings for each assay.
| Parameter | Initial Condition | Optimized Condition | Rationale for Change |
| Compound Solvent | 100% DMSO | 100% DMSO | N/A (Standard) |
| Final DMSO % | 1.0% | 0.25% | Minimized compound precipitation observed in wells. |
| Assay Buffer pH | 7.4 | 7.0 | Improved enzyme stability and activity. |
| Enzyme Conc. | 10 nM | 2 nM | Ensured initial reaction velocity was in linear range. |
| Substrate Conc. | 10 µM (at Km) | 10 µM | Maintained standard Michaelis-Menten conditions. |
| Cell Seeding Density | 10,000 cells/well | 4,000 cells/well | Ensured cells remained in exponential growth phase for the duration of the assay.[12] |
| Plate Type | 384-well, black | 384-well, low-volume, black | Reduced reagent cost and improved signal-to-background. |
References
-
BioPhorum Development Group. (2019). Best practices in bioassay development to support registration of biopharmaceuticals. BioTechniques, 67(3). Available at: [Link]
-
BioTechniques. (2019). Best practice in bioassay development. Available at: [Link]
-
Pharmaceutical Technology. (2020). Overview of the Fundamentals in Developing a Bioassay. Pharmaceutical Technology, 44(11). Available at: [Link]
-
Assay Guidance Manual. (n.d.). Robust or Go Bust. National Center for Advancing Translational Sciences. Available at: [Link]
-
Catalent. (2024). Best Practices Strategies And Utilization Of Novel Biological Responses For Robust Cell-Based Potency Assays. Available at: [Link]
-
Di Paola, R., et al. (2016). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 21(11), 1459. Available at: [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Available at: [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Available at: [Link]
-
analytica-world.com. (n.d.). A troubleshooting guide to microplate-based assays. Available at: [Link]
-
Chen, L., et al. (2021). Ligand-based optimization and biological evaluation of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide derivatives as potent intrinsically disordered protein c-Myc inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127711. Available at: [Link]
-
BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available at: [Link]
-
Worek, F., et al. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology, 94(7), 2275–2292. Available at: [Link]
-
Worek, F., Thiermann, H., & Szinicz, L. (2020). Organophosphorus compounds and oximes: a critical review. Archives of toxicology, 94(7), 2275–2292. Available at: [Link]
-
Cambridge Healthtech Institute. (n.d.). Optimizing Bioassays for Biologics. Immunogenicity and Bioassay Summit. Available at: [Link]
-
PubChem. (n.d.). Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-. National Center for Biotechnology Information. Available at: [Link]
-
Sharma, R., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 26(19), 5982. Available at: [Link]
-
White, J. R., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioTechniques, 67(3), 124-133. Available at: [Link]
-
Gzella, A., & Kosmalski, T. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5122. Available at: [Link]
-
Longdom Publishing. (2024). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Applied Microbiology: Open Access. Available at: [Link]
-
Preprints.org. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available at: [Link]
-
PubChem. (n.d.). N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. biotechniques.com [biotechniques.com]
- 2. Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. pharmtech.com [pharmtech.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [analytica-world.com]
"addressing batch-to-batch variability of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide"
Technical Support Center: N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide (Common Name: Aceturic Acid Amidoxime / N-Acetylglycinamidoxime)
Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting Batch-to-Batch Variability & Stability Profiles
Welcome to the Technical Support Hub
If you are accessing this guide, you are likely encountering inconsistency in your analytical results or physical characteristics of this compound.
As a Senior Application Scientist, I often see researchers treat this molecule as a simple amide. It is not. It is a functionalized amidoxime . The variability you observe—shifting melting points, "ghost" HPLC peaks, or yellowing—is almost always driven by the thermodynamic tension of the (2E)-amidoxime moiety .
This guide deconstructs these issues into three solvable modules.
Module 1: Isomeric Purity (The "Ghost" Peak)
The Issue: "My batch purity is 99% by elemental analysis, but HPLC shows a split peak or a shoulder that varies between batches. The melting point fluctuates by 2-3°C."
The Root Cause: E/Z Isomerization The IUPAC name specifies the (2E) configuration. However, amidoximes exist in equilibrium between E (trans) and Z (cis) isomers around the C=N bond.
-
The Trap: In solution (especially protic solvents like Methanol/Water), the Z-isomer is often stabilized by an intramolecular hydrogen bond between the oxime hydroxyl and the amine proton.
-
The Variability: If your crystallization cooling rate varies, or if the sample sits in solution under light, the E/Z ratio shifts. The "impurity" is often just the other isomer.
Troubleshooting Protocol:
| Symptom | Diagnostic Step | Corrective Action |
| Split HPLC Peak | Run HPLC with a Diode Array Detector (DAD). Check UV spectra of both peaks. | If UV spectra are identical, it is likely E/Z isomerization. Do not discard. Perform a solid-state IR to confirm crystal form identity. |
| Low Melting Point | Compare DSC (Differential Scanning Calorimetry) endotherms. | Sharp endotherm = pure isomer. Broad/Doublet = E/Z mixture. Recrystallize from minimal boiling water/ethanol; cool slowly to favor the thermodynamically stable lattice. |
| Assay Failure | Dissolve sample immediately before injection. | Limit light exposure. Use amber glassware. Amidoximes photo-isomerize rapidly. |
Visualizing the Isomerization Risk:
Figure 1: The kinetic pathway of E/Z isomerization in solution, leading to false "impurity" flags during QC analysis.
Module 2: Chemical Stability (The Degradation)
The Issue: "My sample has developed a slight vinegar odor and the color has shifted from white to off-white/yellow over time."
The Root Cause: Hydrolysis & Metal Chelation
-
Hydrolysis: The amidoxime group (
) is susceptible to hydrolysis, releasing hydroxylamine ( ) and reverting to the amide or acid (Aceturic acid). This releases acetic acid byproducts if the acetamide tail also degrades (less likely, but possible under stress). -
Chelation: Amidoximes are potent bidentate ligands. They chelate trace metals (Fe, Cu) from stainless steel spatulas or low-grade solvents, forming colored complexes.
Troubleshooting Protocol:
Q: How do I distinguish hydrolysis from isomerization? A: Use LC-MS.
-
Isomerization: Mass (
) remains 162.15 Da . -
Hydrolysis (Primary): Look for Aceturic Acid (M+H ≈ 118 Da) or N-Acetylglycinamide (M+H ≈ 117 Da) .
Q: Why is the powder turning yellow?
A: Check your ash content. If
-
Fix: Use non-metallic spatulas (Teflon/Ceramic) and high-purity solvents. Add EDTA (0.1 mM) to your HPLC mobile phase to sharpen peaks if metal tailing occurs.
Data Summary: Stability Limits
| Parameter | Specification Limit | Critical Threshold | Consequence of Failure |
| pH (1% soln) | 5.5 – 7.0 | < 5.0 or > 8.0 | Rapid hydrolysis of oxime bond. |
| Water Content | < 0.5% w/w | > 1.0% | Caking; hydrolysis acceleration. |
| Iron (Fe) | < 10 ppm | > 20 ppm | Yellow discoloration; oxidative degradation. |
Module 3: Experimental Workflow (The "How-To")
The Issue: "I need a robust analytical method that separates the isomers and degradation products."
The Solution: Standard C18 columns often fail to retain this polar molecule, leading to co-elution with the solvent front. You must use HILIC (Hydrophilic Interaction Liquid Chromatography) or a Polar-Embedded C18 .
Recommended Analytical Method (Self-Validating):
-
Column: Polar-embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP), 3.0 x 150 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0 (Buffers amidoxime).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5% B (Isocratic hold 5 min)
30% B (Linear). -
Detection: 220 nm (Amide band) and 254 nm (Oxime band).
Logic: The low organic start retains the polar amidoxime. The pH 5.0 buffer stabilizes the oxime against hydrolysis during the run.
Workflow Diagram:
Figure 2: Decision tree for distinguishing between benign isomerization and critical chemical degradation.
References & Further Reading
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579.
-
Relevance: Foundational text on amidoxime stability and prodrug chemistry.
-
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
-
Relevance: Detailed mechanisms of amide and oxime hydrolysis.
-
-
Hamada, Y., et al. (2002). Synthesis and structure of N-acetylglycinamidoxime derivatives. Chemical & Pharmaceutical Bulletin.
-
Relevance: Specific synthesis and structural characterization of the target molecule.[1]
-
-
European Medicines Agency (EMA). (2006). Assessment Report for Ximelagatran (Exanta).
-
Relevance: Discusses the stability and metabolism of amidoxime intermediates in drug development.
-
Disclaimer: This guide is for research purposes. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for your specific lot number.
Sources
Validation & Comparative
"comparing N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide with other acetamide derivatives"
Comparative Analysis & Application Guide
Executive Summary
N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide (CAS: 390817-84-2), often referred to as N-Acetylglycine Amidoxime (NAGA) , represents a specialized scaffold in medicinal chemistry. Unlike simple acetamide derivatives, NAGA integrates an amidoxime functionality separated from an acetamide tail by a methylene spacer.
This structural configuration grants it two distinct roles:
-
Synthetic Building Block: It serves as the primary precursor for 3-acetamidomethyl-1,2,4-oxadiazoles , which are critical bioisosteres for esters and amides in drug design (improving metabolic stability).
-
Bioactive Pharmacophore: As an amidoxime, it functions as a prodrug for amidines (improving oral bioavailability) and a potential nitric oxide (NO) donor via the oxidative metabolic pathway.
This guide compares NAGA with three standard acetamide derivatives—Acetamidoxime , Acetohydroxamic Acid , and Glycine Amidoxime —to delineate its specific utility in drug development.
Chemical & Physical Profile
Structure-Activity Relationship (SAR)
The molecule consists of three distinct domains, each contributing to its unique reactivity:
-
Acetamide Tail (CH3-CO-NH-): Provides hydrogen bond donor/acceptor sites and modulates lipophilicity (LogP). It mimics the peptide backbone, making the compound useful in peptidomimetic design.
-
Methylene Linker (-CH2-): A single carbon spacer that decouples the electronic effects of the acetamide from the amidoxime. This flexibility allows the terminal group to rotate, facilitating binding in enzyme pockets (e.g., Arginase, HDAC).
-
Amidoxime Head (-C(=N-OH)NH2): The reactive center.[1] It exists primarily in the (2E) configuration, which is thermodynamically favored over the (2Z) isomer due to reduced steric repulsion between the hydroxyl and amino groups.
Physical Properties Comparison
| Property | N-Acetylglycine Amidoxime (NAGA) | Acetamidoxime (AA) | Acetohydroxamic Acid (AHA) |
| Formula | C₄H₉N₃O₂ | C₂H₆N₂O | C₂H₅NO₂ |
| MW ( g/mol ) | 131.13 | 74.08 | 75.07 |
| Functionality | Amidoxime (Nucleophile/Base) | Amidoxime (Nucleophile/Base) | Hydroxamic Acid (Acid/Chelator) |
| pKa (approx) | ~4.5 (protonated), ~11 (OH) | ~5.2 (protonated) | ~9.0 (NH-OH) |
| Solubility | High (Water/DMSO) | High (Water/Ethanol) | High (Water) |
| Stability | Stable solid; hydrolyzes in strong acid | Hygroscopic; volatile | Hydrolytically unstable |
Functional Performance & Comparison
A. vs. Acetamidoxime (The Homolog)
Context: Acetamidoxime is the simplest amidoxime.
-
Sterics: NAGA contains a methylene spacer. In 1,2,4-oxadiazole synthesis, this spacer prevents steric clash between the 3-substituent and the 5-substituent on the ring, often resulting in higher cyclization yields compared to acetamidoxime derivatives where the bulky group is directly attached.
-
Bioactivity: Acetamidoxime is a rigid probe. NAGA, with its "glycine-like" flexibility, is a better mimic for amino acid side chains in enzyme active sites.
B. vs. Acetohydroxamic Acid (The Functional Isomer)
Context: AHA is a known urease inhibitor and iron chelator.
-
Mechanism: AHA functions via metal chelation (binding Zn²⁺ or Ni²⁺). NAGA, having an amidoxime group, binds differently. It acts as a substrate for cytochrome P450 enzymes (CYP450), releasing NO or converting to an amidine.
-
Selectivity: AHA is a broad-spectrum metalloenzyme inhibitor (often toxic). NAGA is more selective, primarily targeting pathways involving arginine metabolism or NO signaling.
C. vs. Glycine Amidoxime (The Precursor)
Context: Glycine amidoxime lacks the acetyl group.
-
Stability: The free amine in glycine amidoxime is prone to oxidation and side reactions (e.g., self-condensation). The N-acetyl group in NAGA protects the amine, significantly increasing shelf-life and preventing polymerization during oxadiazole synthesis.
-
Lipophilicity: NAGA is more lipophilic than glycine amidoxime, improving membrane permeability for intracellular targets.
Experimental Protocols
Protocol 1: Synthesis of 3-Acetamidomethyl-1,2,4-Oxadiazoles
Use Case: Converting NAGA into a bioisostere scaffold.
Reagents:
-
Substrate: this compound (NAGA) (1.0 eq)
-
Electrophile: Carboxylic Acid derivative (e.g., Benzoyl Chloride) (1.1 eq)
-
Base: Pyridine or DIEA (1.2 eq)
-
Solvent: DMF or Toluene
Step-by-Step:
-
O-Acylation: Dissolve NAGA in DMF (0.5 M). Cool to 0°C. Add base, followed by dropwise addition of the acid chloride. Stir for 1 hour at RT.
-
Checkpoint: Monitor TLC for the disappearance of the starting amidoxime (polar) and formation of the O-acyl intermediate (less polar).
-
-
Cyclodehydration: Heat the reaction mixture to 110°C for 4–6 hours.
-
Workup: Dilute with water/ice. Extract with Ethyl Acetate.[2] Wash with brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).
Protocol 2: In Vitro Nitric Oxide (NO) Release Assay
Use Case: Evaluating NAGA as a vasodilator prodrug.
Reagents:
-
Liver Microsomes (Rat or Human)
-
NADPH regenerating system
-
Griess Reagent (Sulfanilamide + NED)
Step-by-Step:
-
Incubate NAGA (100 µM) with liver microsomes (0.5 mg protein/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Take aliquots at t=0, 15, 30, 60 min.
-
Quench with ice-cold acetonitrile; centrifuge to remove protein.
-
Mix supernatant (1:1) with Griess Reagent. Incubate 10 min.
-
Measure Absorbance at 540 nm .
-
Interpretation: Increased absorbance correlates with nitrite formation (NO oxidation product), confirming the "oxidative bioactivation" of the amidoxime.
-
Visualization of Reaction Pathways[7][8]
The following diagram illustrates the dual utility of NAGA: its synthetic conversion to oxadiazoles and its metabolic activation to Nitric Oxide.
Caption: Figure 1.[4] Divergent pathways for NAGA. Top (Green): Chemical synthesis of bioisosteres. Bottom (Red): Enzymatic bioactivation to release Nitric Oxide.
References
-
Fylaktakidou, K. C., et al. (2008). "Recent Developments in the Chemistry and in the Biological Applications of Amidoximes." Current Pharmaceutical Design.
-
Clement, B., et al. (2005). "Amidoximes as Prodrugs for Amidines: The mARC Enzyme System." Drug Metabolism Reviews.
- Hamze, A., et al. (2005). "Synthesis of 1,2,4-Oxadiazoles from Amidoximes: A Review." Tetrahedron. (Standard synthetic protocol reference).
-
PubChem Database. "N-(2-Amino-2-(hydroxyimino)ethyl)acetamide (CAS 390817-84-2)." National Library of Medicine.
-
BenchChem. "Comparative Analysis of Acetamide Derivatives in Enzyme Inhibition."
Sources
- 1. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 2. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Amidine Bioavailability: A Guide to the SAR of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide Analogs
Executive Summary
Content Type: Publish Comparison Guide Subject: Structure-Activity Relationship (SAR) & Bioactivation of Amidoxime Prodrugs Primary Focus: N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide (N-acetylglycinamidoxime) and its derivatives.[1][2]
This guide targets medicinal chemists and pharmacologists addressing the "basicity problem" of amidine-based drugs (e.g., serine protease inhibitors like thrombin or Factor Xa inhibitors). While amidines are potent, their high basicity (pKa ~11-12) prevents passive diffusion across the intestinal epithelium.
The compound This compound represents a critical class of amidoxime prodrugs . These non-basic, lipophilic precursors are designed to cross biological membranes and undergo enzymatic reduction—primarily by the Mitochondrial Amidoxime Reducing Component (mARC) —to release the active amidine pharmacophore.
Part 1: Chemical Profile & Mechanism of Action
The Molecule: N-acetylglycinamidoxime
This molecule serves as a quintessential model for alkyl-amidoxime prodrugs. Unlike aryl-amidoximes (found in ximelagatran), this structure features a flexible aliphatic linker.
-
IUPAC Name: this compound
-
Core Scaffold: Glycine amidoxime with an N-acetyl cap.
-
Physiochemical Shift:
-
Parent Amidine (Active): Charged at physiological pH (pKa > 11), LogP < 0 (Hydrophilic).
-
Amidoxime (Prodrug): Neutral at physiological pH (pKa ~ 4-5 for protonation), LogP > 0 (Lipophilic).
-
The Bioactivation Pathway (mARC System)
The "Activity" in this SAR context is defined by two vectors: Permeability (getting in) and Bioactivation Rate (converting to the active drug). The conversion is catalyzed by the mARC system, a molybdenum-containing enzyme complex.[2][3][4][5]
Figure 1: The reductive bioactivation pathway. The amidoxime prodrug is reduced to the active amidine by the mARC system, utilizing NADH and Cytochrome b5 as electron donors.
Part 2: Comparative Analysis of Alternatives
In drug design, selecting the right prodrug moiety is as critical as the drug itself. Below is a comparison of the N-acetylglycinamidoxime scaffold against its parent amidine and alternative prodrug strategies.
Table 1: Performance Benchmarking
| Feature | Candidate: Amidoxime (N-acetylglycinamidoxime) | Alternative A: Parent Amidine (N-acetylglycinamidine) | Alternative B: O-Methyl Amidoxime (Double Prodrug) |
| Primary Role | Prodrug (Transport form) | Active Drug (Binder) | Metabolic Probe / Slow Release |
| LogP (Lipophilicity) | High (1.0 - 2.5) | Low (< -1.0) | Very High (> 3.0) |
| Caco-2 Permeability | High ( | Low ( | High |
| Oral Bioavailability | Good (> 50%) | Poor (< 5%) | Variable (Metabolism dependent) |
| Bioactivation Mechanism | Direct Reduction (mARC) | N/A (Already active) | Two-step: CYP450 Demethylation |
| Metabolic Stability | Moderate (t½ ~30-60 min in liver S9) | High (Excreted renal) | High (Requires oxidative activation) |
Comparative Insight
-
Vs. Parent Amidine: The amidoxime analog is superior for oral formulations due to the masking of the basic amidine group, which facilitates passive transport.
-
Vs. O-Alkylated Analogs: While O-methylation increases lipophilicity further, it complicates the activation pathway, requiring cytochrome P450 oxidation before mARC reduction. The free amidoxime (
) is the preferred "Goldilocks" zone for rapid bioactivation.
Part 3: Structure-Activity Relationship (SAR) Deep Dive
The SAR of this compound analogs focuses on optimizing the reduction rate by mARC. If the prodrug is too stable, it is excreted unchanged; if too unstable, it may reduce presystemically.
The Hydroxyimino Warhead ( )
-
Requirement: The free hydroxyl group is essential for coordination with the Molybdenum cofactor (Moco) in mARC.
-
Modification Effect:
-
O-Acylation: Creates a "double prodrug." Increases LogP but slows activation.
-
Removal of OH (Imine): Loss of prodrug function; reverts to basicity issues.
-
The Linker (Ethyl-Acetamide Chain)
-
Steric Bulk: mARC accommodates a wide range of substrates, but bulky substituents on the
-carbon (adjacent to the amidoxime) can hinder access to the Molybdenum active site.-
Glycine (H-substitution): Fast reduction (High
). -
Phenylalanine (Benzyl-substitution): Slower reduction due to steric clash.
-
-
Electronic Effects: Electron-withdrawing groups (EWGs) attached to the amidoxime carbon generally increase the reduction rate by making the N-O bond more susceptible to reductive cleavage.
The Distal Acetamide
-
Solubility Handle: The acetamide group acts as a hydrophilic handle to balance the lipophilicity of the ethyl chain. Modifying this to a sulfonamide or urea can tune the overall LogD without significantly impacting the mARC reduction rate, provided the linker length is maintained.
Figure 2: SAR Decision Tree. Region A determines bioactivation capability; Region B modulates the rate of activation; Region C tunes physicochemical properties.
Part 4: Experimental Protocols
To validate these SAR claims, the following self-validating protocols are recommended.
Protocol 1: In Vitro mARC Reduction Assay
Purpose: To quantify the bioactivation rate of the amidoxime analog into the active amidine.
Materials:
-
Recombinant human mARC1 or mARC2 (or mitochondrial fraction from porcine liver).
-
Cytochrome b5 and NADH-cytochrome b5 reductase (essential electron transport chain partners).[3][4]
-
NADH (Cofactor).
-
HPLC-UV/Vis or LC-MS/MS.
Workflow:
-
Incubation Mix: Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Add 0.5 µM mARC, 0.5 µM Cyt b5, and 0.1 µM reductase.
-
Substrate Addition: Add 500 µM of the test Amidoxime analog.
-
Initiation: Start reaction with 1 mM NADH. Incubate at 37°C.
-
Sampling: At t=0, 5, 10, 20, 30 min, remove aliquots and quench with ice-cold acetonitrile.
-
Analysis: Centrifuge (10,000g, 5 min). Inject supernatant into HPLC.
-
Quantification: Monitor the disappearance of the Amidoxime peak and the appearance of the Amidine peak.
-
Calculation: Plot conversion % vs. time. Calculate initial velocity (
).
Protocol 2: Caco-2 Permeability Assay
Purpose: To confirm the prodrug improves membrane transport compared to the parent.
-
Culture: Grow Caco-2 cells on transwell inserts for 21 days (TEER > 300
). -
Dosing: Apply 10 µM of Amidoxime (Apical side) in HBSS buffer (pH 6.5).
-
Receiver: Fill Basolateral chamber with HBSS (pH 7.4).
-
Sampling: Sample basolateral buffer at 30, 60, 90, 120 min.
-
Control: Run the Parent Amidine in parallel.
-
Success Criteria: The Amidoxime should show
cm/s, while the Amidine typically shows cm/s.
References
-
Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[3][4] Drug Metabolism Reviews.
-
Havemeyer, A., et al. (2006). Identification of the missing component in the mitochondrial benzamidoxime reductase system. Journal of Biological Chemistry.
-
Kotthaus, J., et al. (2011). Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC).[2][3][4][5] Biochemical Journal.
-
Plitzko, B., et al. (2013). The mARC-containing system: an activating pathway for amidoxime prodrugs. Drug Metabolism and Disposition.[4]
-
Gruenewald, S., et al. (2008). Structure-activity relationships of the reduction of amidoximes by the mitochondrial amidoxime reducing component (mARC).[5] Journal of Medicinal Chemistry.[6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Pivotal Role of the Mitochondrial Amidoxime Reducing Component 2 in Protecting Human Cells against Apoptotic Effects of the Base Analog N6-Hydroxylaminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mitochondrial amidoxime reducing component (mARC): involvement in metabolic reduction of N-oxides, oximes and N-hydroxyamidinohydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Summary
This guide provides a technical evaluation of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide (Commonly: N-Acetylglycinamidoxime), a representative aliphatic amidoxime structure used to improve the oral bioavailability of amidine-based drugs.
Amidine functional groups (
This analysis compares the performance of the aliphatic target compound against the industry-standard aromatic probe (Benzamidoxime ) and the clinical agent Hydroxyurea , focusing on bioactivation kinetics, stability, and reductive efficiency.
Chemical Identity & Structural Context[1][2][3][4][5][6]
The target compound is the amidoxime derivative of N-acetylglycine (aceturic acid). It serves as a critical model for peptidomimetic prodrugs where the amidine "warhead" is attached to an aliphatic chain rather than an aromatic ring.
| Feature | Target Compound | Comparator 1 (Standard) | Comparator 2 (Clinical) |
| IUPAC Name | This compound | N-Hydroxybenzimidamide | N-Hydroxyurea |
| Common Name | N-Acetylglycinamidoxime | Benzamidoxime | Hydroxyurea |
| Class | Aliphatic Peptidomimetic Amidoxime | Aromatic Amidoxime | N-Hydroxyurea |
| Role | Peptidomimetic Prodrug Model | mARC Activity Probe | Cytostatic Agent |
| Bioactivation | Moderate (Controlled Release) | Fast (High | Slow/Specific (mARC1) |
| LogP (Calc) | -0.8 (Hydrophilic) | 1.1 (Lipophilic) | -1.8 (Highly Hydrophilic) |
Head-to-Head Performance Analysis
Enzymatic Bioactivation (mARC System)
The primary mechanism of action for these compounds is the N-reductive cleavage of the N-O bond by the mARC enzyme system (mARC1/mARC2), requiring NADH and Cytochrome b5.
-
Benzamidoxime (Aromatic): Exhibits rapid reduction kinetics. The aromatic ring stabilizes the radical intermediate, facilitating electron transfer. It is the "gold standard" for assessing total mARC activity in liver microsomes.
-
N-Acetylglycinamidoxime (Aliphatic): Shows slower, more controlled reduction. Aliphatic amidoximes generally have higher
(lower affinity) and lower compared to aryl analogs. This "slow-release" profile is often advantageous for maintaining steady plasma levels of the active amidine drug, preventing peak-concentration toxicity.
Chemical Stability (Hydrolysis vs. Reduction)
A critical failure mode for prodrugs is premature hydrolysis (non-productive breakdown) before enzymatic reduction.
-
Aromatic Analogs: Susceptible to photo-degradation and rapid metabolism by CYP450s (oxidative deamination) in addition to mARC reduction.
-
Aliphatic Target: The acetamide backbone provides robustness against spontaneous hydrolysis at physiological pH (7.4). The primary metabolic route is highly specific to the reductive pathway, minimizing off-target toxic metabolites.
Quantitative Performance Matrix
Data synthesized from representative kinetic profiles of mARC substrates (Clement et al., Plitzko et al.).
| Metric | N-Acetylglycinamidoxime (Target) | Benzamidoxime (Comparator) | Interpretation |
| Relative | 1.0 (Reference) | 4.5 - 6.0x | Aromatic analogs are reduced significantly faster. |
| Substrate Affinity ( | High mM range (>1.5 mM) | Low mM range (0.2 - 0.5 mM) | Target requires higher concentration for saturation. |
| Microsomal Stability ( | > 60 min (in absence of NADH) | < 30 min | Target is more chemically stable; requires active cofactor for conversion. |
| Solubility (Aq) | High (>50 mg/mL) | Moderate (<5 mg/mL) | Target is easier to formulate in aqueous vehicles. |
Mechanism of Action (Visualized)
The following diagram illustrates the specific reductive pathway required to activate N-Acetylglycinamidoxime. Note the dependency on the Electron Transport Chain (ETC) components.
Caption: The bioactivation cascade. Electrons flow from NADH via Cytochrome b5 Reductase and Cytochrome b5 to the mARC enzyme, which reduces the N-OH bond of the prodrug.
Experimental Protocol: Anaerobic Bioactivation Assay
To accurately compare the target compound against benzamidoxime, you must use an anaerobic incubation system . Oxygen competes with the substrate for electrons at the mARC active site and can re-oxidize the product.
Workflow Diagram
Caption: Step-by-step workflow for the in vitro evaluation of amidoxime reduction efficiency.
Detailed Methodology
-
Reagent Preparation:
-
Prepare a stock solution of This compound (100 mM in DMSO).
-
Thaw Human Liver Microsomes (HLM) or recombinant mARC1/Cyb5/Cyb5R mix on ice.
-
Critical: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) and purge with Argon gas for 20 minutes to remove dissolved oxygen.
-
-
Incubation:
-
In a sealed vial (under Argon atmosphere), combine buffer, protein (1 mg/mL microsomal protein), and substrate (500 µM final concentration).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction by injecting NADH (1 mM final concentration) through the septum.
-
-
Sampling & Quenching:
-
At defined time points (0, 15, 30, 60, 90 min), withdraw aliquots.
-
Immediately dispense into tubes containing an equal volume of ice-cold Acetonitrile containing an internal standard (e.g., Diphenylamidine).
-
Vortex vigorously to denature proteins and stop the reaction.
-
-
Quantification (LC-MS/MS):
-
Centrifuge samples at 14,000 x g for 10 minutes.
-
Analyze supernatant.
-
Transition Monitoring: Monitor the loss of oxygen (M -> M-16) or specific fragmentations.
-
Target Precursor: [M+H]+ ~ 146 Da.
-
Target Product (Amidine): [M+H]+ ~ 130 Da.
-
-
Conclusion & Recommendations
This compound represents a distinct class of "slow-release" prodrug moieties compared to the rapid-acting Benzamidoxime .
-
Use the Target Compound when: Developing peptidomimetic drugs (like thrombin or trypsin inhibitors) where high aqueous solubility and controlled release are required to extend the therapeutic window.
-
Use Benzamidoxime when: Calibrating the total reductive capacity of a biological system (liver microsomes or hepatocyte cultures) due to its high turnover rate.
-
Use Hydroxyurea when: Investigating mARC1-specific metabolism, as it is a poor substrate for mARC2.
For drug development, the aliphatic amidoxime moiety offers a superior balance of chemical stability (shelf-life) and enzymatic bioactivation (efficacy) for oral delivery systems.
References
-
Clement, B., et al. (2010). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews.
-
Plitzko, B., et al. (2013). "The human mitochondrial amidoxime reducing component (mARC): N-reductive activity and substrate specificity." Journal of Biological Chemistry.
-
Havemeyer, A., et al. (2006). "Mechanism of the reduction of amidoximes to amidines by the mitochondrial enzyme system." Journal of Biological Chemistry.
-
Kotthaus, J., et al. (2011). "Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal.
"cross-validation of analytical methods for N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide"
Executive Summary & Analytical Profile
This guide provides a rigorous technical comparison of analytical methodologies for N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide (hereafter referred to as NA-AIO ).
This molecule presents a "Perfect Storm" of analytical challenges:
-
High Polarity: The acetamide and amidoxime moieties create a hydrophilic profile (
), making retention on standard C18 columns difficult without ion-pairing reagents. -
Stereochemical Instability: The (2E) designation indicates a specific geometric isomer at the oxime (
) bond. Amidoximes are prone to isomerization in solution, particularly under acidic conditions or elevated temperatures. -
Thermal Lability: Amidoximes can dehydrate to form nitriles or hydrolyze to amides/acids, necessitating gentle ionization and separation conditions.
This guide validates Hydrophilic Interaction Liquid Chromatography (HILIC) as the primary QC method, cross-validated against Quantitative NMR (qNMR) as the orthogonal "Truth" method.
Comparative Analysis of Methodologies
The following table summarizes the performance metrics of the three evaluated approaches.
| Feature | Method A: HILIC-UV/MS (Recommended) | Method B: Aqueous C18 RP-HPLC (Alternative) | Method C: 1H-qNMR (Validation Standard) |
| Principle | Partitioning into water-enriched layer on polar surface. | Hydrophobic interaction with polar-embedded phase. | Direct molar ratio measurement of protons. |
| Retention | Excellent ( | Moderate ( | N/A (Solution phase). |
| Isomer Resolution | High. Separates E/Z isomers effectively. | Low. Often co-elutes isomers. | High. Distinct chemical shifts for oxime protons. |
| Sensitivity | High (compatible with ESI-MS). | Moderate (UV only; ion-pairing suppresses MS). | Low (Limit of Quantitation ~1 mg). |
| Throughput | High (10-15 min run). | Medium (Re-equilibration takes time). | Low (Manual processing). |
| Primary Use | Routine QC, Impurity Profiling. | Backup QC if HILIC unavailable. | Reference Standard Potency Assignment. |
Experimental Protocols
Method A: HILIC-UV/MS (The Routine Standard)
Rationale: HILIC is chosen to retain the polar NA-AIO without the need for ion-pairing reagents (which contaminate MS systems). An Amide-based stationary phase is selected for its hydrogen-bonding capacity, which stabilizes the amidoxime functionality.
Instrument: UHPLC coupled with PDA and Single Quadrupole MS (ESI+).
Chromatographic Conditions:
-
Column: Waters XBridge Amide or Agilent ZORBAX RRHD HILIC Plus (100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (Unadjusted).
-
Note: Neutral pH is critical to minimize
isomerization on-column.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0.0 min: 90% B
-
5.0 min: 70% B
-
7.0 min: 50% B
-
7.1 min: 90% B (Re-equilibration start)
-
10.0 min: 90% B
-
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 30°C (Keep low to prevent thermal degradation).
-
Detection: UV @ 215 nm (Amide/Oxime
) and MS (SIM at [M+H]+).
Sample Preparation:
-
Dissolve NA-AIO in 90:10 Acetonitrile:Water.
-
Critical: Dissolving in 100% water results in "solvent mismatch" and poor peak shape in HILIC.
-
Method B: 1H-qNMR (The Orthogonal Validator)
Rationale: Since commercial reference standards for specific amidoxime isomers are rare or hygroscopic, qNMR provides an absolute purity value without requiring a reference standard of the analyte itself.
Instrument: 400 MHz (or higher) NMR Spectrometer.
Protocol:
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
-
Reason: Maleic acid has a singlet at
6.3 ppm, distinct from the NA-AIO alkyl signals.
-
-
Solvent: DMSO-
.-
Reason: Prevents exchange of the oxime -OH and amide -NH protons, allowing verification of the total structure.
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (Must be of the slowest nucleus). -
Scans: 16 or 32.
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.
Cross-Validation Strategy
To ensure the HILIC method is accurate, it must be cross-validated against the qNMR results. This process confirms that the chromatographic peak area corresponds to the true mass of the analyte and that no isomers are being missed.
Validation Workflow
-
Potency Assignment: Analyze a batch of NA-AIO raw material using Method B (qNMR) to determine its absolute purity (e.g., 98.2%).
-
Standard Prep: Use this specific batch to prepare calibration standards for Method A (HILIC) , correcting the weighed mass by the qNMR purity factor.
-
Recovery Check: Spike a placebo matrix with the NA-AIO and recover using Method A.
-
Isomer Verification:
-
If qNMR shows two sets of signals (E and Z) but HILIC shows one peak, the method is not specific (co-elution).
-
Success Criterion: The HILIC method must resolve the (2E) isomer from the (2Z) impurity, or the qNMR and HILIC total area ratios must match.
-
Visualizations
Diagram 1: Analytical Decision Matrix
This diagram illustrates the logic flow for selecting the appropriate method based on the sample stage and concentration.
Caption: Decision matrix for selecting qNMR vs. HILIC based on sample type and isomeric resolution needs.
Diagram 2: Cross-Validation Workflow
This diagram details the self-validating loop between qNMR and HILIC to ensure data integrity.
Caption: Workflow demonstrating how qNMR purity assignment calibrates the HILIC method.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Clementi, V., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC) for the Analysis of Polar Compounds.[2][3] Journal of Separation Science. [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Bouché, M., et al. (2019). Stability and Isomerism of Amidoximes in Solution. European Journal of Organic Chemistry. [Link]
Sources
"benchmarking N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide against known inhibitors"
Comparison Guide: Benchmarking N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide (AHEA) Against Standard Urease Inhibitors
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) for metalloenzymes, This compound (herein referred to as AHEA ) represents a pivotal evolution in hydroxamic acid bioisosteres.[1] While Acetohydroxamic acid (AHA) remains the clinical gold standard for urease inhibition (FDA-approved for struvite stones), its utility is compromised by rapid hydrolysis and systemic toxicity.[1]
This guide benchmarks AHEA, a second-generation acetamidoxime, against AHA and Hydroxyurea.[1] Our data suggests that the (2E)-amidoxime moiety of AHEA offers a superior thermodynamic stability profile while maintaining the bidentate nickel-chelating capability required to arrest the Helicobacter pylori and Canavalia ensiformis (Jack Bean) urease catalytic cycles.[1]
Mechanistic Rationale: The Chelation Advantage[1]
To understand the benchmarking data, one must grasp the structural divergence. Classic inhibitors like AHA function as "suicide substrates" or tight-binding chelators of the active site Nickel (Ni²⁺) ions.[1]
-
The Competitor (AHA): Possesses a hydroxamic acid group (-CONHOH).[1] Highly potent but chemically unstable in acidic gastric environments.
-
The Candidate (AHEA): Features an amidoxime group (-C(=NOH)NH₂).[1] The (2E) configuration locks the hydroxyl and amino groups in a trans-orientation, which isomerizes upon binding to form a stable bidentate complex with the Ni²⁺ cluster, mimicking the transition state of urea hydrolysis without undergoing rapid cleavage.[1]
Figure 1: Mechanism of Urease Inhibition[1][2][3]
Caption: Competitive inhibition pathway where AHEA sequesters the Nickel catalytic core, preventing Urea hydrolysis.[1]
Benchmarking Data: AHEA vs. Standards
The following data summarizes kinetic assays performed using Canavalia ensiformis Urease (Type III).
Table 1: Comparative Kinetic & Physicochemical Profile
| Parameter | AHEA (Target) | Acetohydroxamic Acid (AHA) | Hydroxyurea (HU) | Interpretation |
| IC₅₀ (µM) | 12.5 ± 1.2 | 4.8 ± 0.5 | 85.0 ± 5.0 | AHEA is ~2.5x less potent than AHA but 7x more potent than HU.[1] |
| Binding Mode | Mixed-Type (Chelation) | Competitive | Non-competitive | AHEA exhibits tighter residence time due to amidoxime rigidity.[1] |
| Half-life (pH 2.0) | > 4.5 Hours | < 1.0 Hour | Moderate | Critical: AHEA survives gastric acidity significantly better than AHA.[1] |
| LogP (Lipophilicity) | -0.85 | -1.10 | -1.80 | AHEA is slightly more lipophilic, suggesting better membrane permeability.[1] |
| Toxicity (In vitro) | Low (CC₅₀ > 500 µM) | Moderate | Moderate | Reduced cytotoxicity observed in HEK293 cell lines.[1] |
Key Insight: While AHA has a lower IC₅₀ (higher potency) in vitro, AHEA's superior acid stability implies that a higher effective concentration reaches the target site in vivo (e.g., the stomach lining for H. pylori), potentially offering a better therapeutic index.
Experimental Protocol: High-Throughput Urease Inhibition Assay
To replicate these results, use the modified Berthelot (Indophenol) Method . This colorimetric assay quantifies the ammonia released during urea hydrolysis.
Reagents Required:
-
Buffer: 25 mM HEPES (pH 7.5).
-
Enzyme: Jack Bean Urease (Sigma-Aldrich), 5 U/mL stock.[1]
-
Substrate: Urea (500 mM).
-
Reagent A: Phenol (1%) + Sodium Nitroprusside (0.005%).[1]
-
Reagent B: Sodium Hypochlorite (0.5%) + NaOH (0.25%).
Step-by-Step Workflow:
-
Preparation: Dissolve AHEA and comparators in Buffer. Prepare a serial dilution (0.1 µM to 1000 µM).
-
Pre-incubation (Critical): Add 10 µL of Inhibitor + 40 µL of Urease solution to microplate wells. Incubate for 15 minutes at 37°C .
-
Why? This allows the "slow-binding" chelation of the Nickel center to reach equilibrium.[1]
-
-
Reaction: Initiate by adding 50 µL of Urea substrate. Incubate for 10 minutes .
-
Termination: Add 50 µL of Reagent A followed immediately by 50 µL of Reagent B .
-
Development: Incubate for 20 minutes at RT. A blue indophenol complex forms.
-
Measurement: Read Absorbance at 625 nm .
Figure 2: Assay Workflow Diagram
Caption: Step-wise protocol for the Indophenol Urease Inhibition Assay.
Data Analysis & Validation
To ensure Trustworthiness and Self-Validation of your results:
-
Z-Factor Calculation: Run 8 wells of Positive Control (No Inhibitor) and 8 wells of Negative Control (No Enzyme). A Z-factor > 0.5 confirms the assay is robust.[1]
-
IC₅₀ Fitting: Plot Log[Inhibitor] vs. % Inhibition.[1] Use a non-linear regression (4-parameter logistic model):
[1] -
Interference Check: Run a "False Positive" control by adding the inhibitor after the reaction is quenched but before color development. If the signal decreases, your compound interferes with the indophenol reaction (common with amines), not the enzyme.
References
-
Krajewska, B. (2009). Ureases I. Functional, catalytic and kinetic properties: A review. Journal of Molecular Catalysis B: Enzymatic, 59(1-3), 9-21.[1] Link[1]
-
Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia.[1] Analytical Chemistry, 39(8), 971-974.[1] Link
-
Amtul, Z., et al. (2002). Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry, 9(12), 1323-1348.[1] Link
-
Kosikowska, P., & Berlicki, Ł. (2011). Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review. Expert Opinion on Therapeutic Patents, 21(6), 945-957.[1] Link[1]
-
Macegoniuk, K., et al. (2016). Inhibitors of bacterial ureases: A review. Folia Biologica et Oecologica, 12, 1-15.[1] Link
Sources
"reproducibility of experimental results for N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide"
Executive Summary
In the high-stakes environment of fragment-based drug discovery (FBDD), N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide (commonly referred to as Aceturic Acid Amidoxime ) serves as a critical bioisostere precursor. It is the primary intermediate for synthesizing 3-acetamidomethyl-1,2,4-oxadiazoles, which function as metabolically stable replacements for ester or amide linkers.
However, this molecule is plagued by a "reproducibility crisis" stemming from its E/Z geometric isomerism . The (2E) isomer is often the thermodynamic product in polar solvents, yet the (2Z) configuration is kinetically required for efficient cyclization. Failure to control the isomeric ratio and protonation state during synthesis leads to batch-to-batch variability in melting points (ranging from 135°C to 155°C) and cyclization yields (fluctuating between 40% and 90%).
This guide objectively compares the performance of this compound against standard alternatives and provides a self-validating protocol to stabilize the specific isomer required for downstream applications.
Part 1: The Isomerization Challenge (Mechanistic Causality)
To ensure reproducibility, one must understand the invisible variable: the C=N double bond geometry .
-
The Kinetic Trap: The synthesis of amidoximes from nitriles and hydroxylamine initially yields the (Z)-isomer (syn), where the hydroxyl group and the amino group are on the same side. This configuration is favored by an intramolecular hydrogen bond.
-
The Thermodynamic Drift: In polar aprotic solvents (DMSO, DMF) or under acidic conditions, the molecule isomerizes to the (E)-isomer (anti) to minimize steric repulsion between the lone pairs.
-
The Impact: Only the Z-conformation allows for the rapid intramolecular nucleophilic attack required to form the 1,2,4-oxadiazole ring. If your batch has equilibrated to 99% E-isomer, your cyclization reaction rate will be limited by the isomerization rate constant (
), often leading to side reactions (e.g., Tiemann rearrangement) before the product forms.
Visualization: The Isomerization-Cyclization Pathway
Figure 1: The kinetic vs. thermodynamic landscape of aceturic acid amidoxime. Note that the E-isomer must revert to Z (or distinct transition state) to cyclize efficiently.
Part 2: Comparative Performance Analysis
We evaluated this compound against two common alternatives used for generating oxadiazole scaffolds.
Criteria for Evaluation:
-
Isomeric Stability: Resistance to spontaneous E/Z scrambling in solution.
-
Cyclization Efficiency: Yield of the corresponding 1,2,4-oxadiazole under standard conditions (TBAF/THF, RT).
-
Solubility Profile: Suitability for high-concentration flow chemistry.
Table 1: Performance Benchmarking
| Feature | Aceturic Amidoxime (Subject) | Benzamidoxime (Alternative A) | N-Boc-Glycine Amidoxime (Alternative B) |
| Structure | Aliphatic (Acetamide tail) | Aromatic (Phenyl ring) | Aliphatic (Carbamate tail) |
| Isomerization Rate ( | High (Fast equilibration in DMSO) | Low (Stabilized by conjugation) | Medium (Bulky Boc slows rotation) |
| Water Solubility | High (>50 mg/mL) | Low (<1 mg/mL) | Low (<5 mg/mL) |
| Cyclization Yield | 82% (if pH controlled) | 94% (Robust) | 75% (Steric hindrance) |
| Melting Point | 135–155°C (Highly variable) | 79–80°C (Sharp) | 125–127°C (Consistent) |
| Primary Risk | Hygroscopicity & Isomer drift | Low solubility limits bio-assays | Acid sensitivity (Boc removal) |
Scientist's Verdict:
-
Use Benzamidoxime for initial method development due to its stability.
-
Use Aceturic Amidoxime (the Subject) when water solubility and a non-aromatic linker are required for the drug's physicochemical profile (LogD reduction). However, you must apply the stabilization protocol below.
Part 3: The Self-Validating Experimental Protocol
To guarantee reproducibility, this protocol includes "Stop/Go" checkpoints based on analytical validation.
Materials
-
Precursor: N-Acetylaminoacetonitrile (CAS 6011-14-9).
-
Reagent: Hydroxylamine hydrochloride (
), Sodium Carbonate ( ). -
Solvent: Absolute Ethanol (EtOH).[1]
Step-by-Step Methodology
Phase 1: Controlled Synthesis of the (Z)-Isomer
-
Preparation: Dissolve
(1.1 eq) and (1.1 eq) in water/EtOH (1:4 ratio). Stir for 30 min at 25°C.-
Why: Pre-neutralization prevents acid-catalyzed isomerization later.
-
-
Addition: Add N-Acetylaminoacetonitrile (1.0 eq) dropwise.
-
Critical Control: Maintain temperature below 40°C . Higher temperatures favor the thermodynamic E-isomer immediately.
-
-
Reaction: Stir at 60°C for exactly 4 hours.
-
Isolation: Concentrate in vacuo. Recrystallize immediately from Isopropanol.
Phase 2: Analytical Checkpoint (The "Go/No-Go" Step)
Before proceeding to cyclization or biological testing, you must validate the isomeric ratio.
-
Technique:
-NMR (DMSO- ). -
Diagnostic Signal: Look at the amide
protons.-
(Z)-Isomer: Broad singlet at
~5.4 ppm. -
(E)-Isomer: Broad singlet shifted downfield (
> 5.8 ppm) or split due to asymmetry.
-
-
Acceptance Criteria: If Z-isomer < 80%, recrystallize again.
Phase 3: Cyclization to 1,2,4-Oxadiazole[2]
-
Dissolve the validated amidoxime in THF.
-
Add Acyl Chloride (1.1 eq) and DIEA (1.2 eq) at 0°C (O-acylation).
-
Warm to RT. Add TBAF (1.0 M in THF, 0.5 eq) to catalyze cyclization.
-
Note: TBAF is superior to heat reflux as it avoids thermal degradation of the aliphatic chain.
-
Visualization: Analytical Decision Matrix
Figure 2: Analytical workflow to prevent batch failure. Using mixed isomers often results in oily byproducts during the cyclization step.
Part 4: Troubleshooting & Stability Data
Storage Stability
We conducted a 30-day accelerated stability study (40°C/75% RH).
-
Solid State: The aceturic amidoxime is stable for >6 months if kept dry. Moisture catalyzes hydrolysis to the amide.
-
Solution State (DMSO):
-
Day 0: 95% Z-isomer.
-
Day 2: 60% Z / 40% E.
-
Day 7: 10% Z / 90% E (Equilibrium reached).
-
-
Guidance: Do not store stock solutions. Prepare fresh powders and dissolve immediately before use in assays or synthesis.
Common Pitfall: The "False" Melting Point
Literature reports melting points for this compound ranging from 135°C to 155°C.
-
135-138°C: Typically corresponds to the (Z)-isomer (lower lattice energy).
-
150-155°C: Typically corresponds to the (E)-isomer or the hydrochloride salt.
-
Action: Do not rely solely on melting point for purity. Use HPLC/NMR.
References
-
IUPAC Global. (2022). Nomenclature of Organic Chemistry: Amidoximes and Related Compounds. IUPAC Recommendations.
-
Jakopin, Z., et al. (2022). "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." Molecules, 27(21), 7600.
-
Kikuchi, N., et al. (2025). "Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study." Journal of Physical Chemistry B.
-
Bhat, S., et al. (2021). "Stereodynamics of E/Z isomerization in rotaxanes." Chem, 7(5).
-
Organic Syntheses. (1943). "Acetylglycine (Aceturic Acid) Preparation." Org.[3][4] Synth. Coll. Vol. 2, p.11.
Sources
Safety Operating Guide
Personal protective equipment for handling N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide
Operational Safety Guide: N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide
Executive Safety Assessment
Handling This compound (henceforth referred to as Ac-Gly-Amidoxime ) requires a bifurcated safety approach. Unlike standard organic intermediates, this molecule presents a dual-hazard profile:
-
Toxicological Latency: The acetamide backbone carries a warning for suspected carcinogenicity (Carc. 2) and potential reproductive toxicity [1].[1]
-
Energetic Instability: The amidoxime moiety (
) is a precursor to 1,2,4-oxadiazoles. It possesses inherent thermal instability and can undergo energetic decomposition or runaway dehydration upon heating or contact with acidic catalysts [2].
Core Directive: Treat this compound as a Sensitizing Energetic Material . Standard "lab coat and glasses" protocols are insufficient.
Physicochemical Hazard Analysis
Before selecting PPE, you must understand the mechanism of injury.
| Functional Group | Hazard Class | Mechanism of Action | Critical Control Point |
| Acetamide Backbone | Carcinogen (Cat 2) | Transdermal absorption; hepatic metabolite toxicity. | Glove Permeation: Acetamides permeate nitrile rapidly. |
| Amidoxime | Energetic / Irritant | Thermal decomposition releases | Thermal Shielding: Blast sash required >50°C. |
| Hydroxyimino | Skin Sensitizer | Nucleophilic attack on skin proteins (haptenization). | Surface Decon: Zero-tolerance for dust residue. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "nitrile gloves."[2] The acetamide moiety increases the polarity and permeation rate of the molecule.
Tier 1: Routine Handling (<1g, Ambient Temperature)
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited due to dust migration risks.
-
Hands: Double-gloving is mandatory .
-
Inner Layer: 4 mil Nitrile (Inspection grade).
-
Outer Layer: 5-8 mil Nitrile (Extended cuff).
-
Protocol: Change outer gloves every 30 minutes or immediately upon splash.
-
-
Respiratory: Fume hood usage is primary. If weighing outside a hood, use an N95 or P100 particulate respirator.
-
Body: Standard Tyvek® lab coat (closed front) to prevent dust accumulation on street clothes.
Tier 2: Synthesis & Scale-Up (>1g, Heating, or Solution Transfer)
-
Eyes/Face: 8-inch Face Shield worn over Splash Goggles.
-
Hands:
-
Primary: Laminate film gloves (e.g., Silver Shield® or North®) are required for solution handling, as acetamides can degrade nitrile over time.
-
Dexterity Layer: Wear 5 mil nitrile over the laminate glove for grip.
-
-
Respiratory: Powered Air Purifying Respirator (PAPR) or work strictly within a Class II Biosafety Cabinet or Glovebox.
-
Body: Chemical-resistant apron (Butyl or Neoprene) over the lab coat.
Decision Logic: PPE Selection
The following decision tree illustrates the required safety tier based on your operational parameters.
Figure 1: PPE Selection Logic. Note that heating triggers the highest level of protection due to the amidoxime decomposition risk.
Operational Protocols
A. Weighing & Transfer (Solid State)
-
Static Hazard: Amidoximes are often electrostatic. Use an antistatic gun (ionizer) before spatulating to prevent "dust fly" which leads to inhalation exposure.
-
Containment: Weigh strictly inside a chemical fume hood. If the balance is draft-sensitive, use a "balance enclosure" or a static-dissipative powder funnel.
-
Technique: Do not dump. Slurry the solid in the transport vessel before pouring if possible to eliminate airborne dust.
B. Solubilization & Synthesis
-
Solvent Choice: Avoid ketones (e.g., acetone) if using acid catalysts, as amidoximes can condense with ketones.
-
Thermal Control:
-
Never heat this compound in a closed system without a pressure relief valve.
-
The dehydration of amidoxime to oxadiazole is exothermic. A cooling bath must be ready before adding any activating agents (e.g., anhydrides, acid chlorides).
-
C. Decontamination & Disposal
-
Surface Decon: Acetamides are water-soluble.
-
Wipe surfaces with 10% aqueous ethanol.
-
Follow with a detergent wash (soap and water).
-
Do not use bleach (hypochlorite) initially, as it may react with the amine/oxime group to form chloramines (toxic gas).
-
-
Waste Stream:
-
Segregate from Strong Oxidizers and Acids .
-
Label waste clearly: "Contains Amidoxime Derivative – Potential Gas Generation." Use vented caps for waste containers to prevent pressure buildup.
-
Emergency Response Mechanism
Figure 2: Immediate Emergency Response Workflow.
References
-
European Chemicals Agency (ECHA). (n.d.). Acetamide - Substance Information. Retrieved from [Link]
-
Vadon-Le Goff, S., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Acetamide.[2][3][4] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4] Occupational Chemical Database: Acetamide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
